An In-depth Technical Guide to the Molecular Structure and Characterization of 3-(3-Fluoro-phenoxy)-phenylamine
This guide provides a comprehensive technical overview of 3-(3-Fluoro-phenoxy)-phenylamine, a molecule of interest in pharmaceutical and materials science research. We will delve into its molecular architecture, physicoc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 3-(3-Fluoro-phenoxy)-phenylamine, a molecule of interest in pharmaceutical and materials science research. We will delve into its molecular architecture, physicochemical properties, and the multi-faceted analytical workflows required for its unambiguous characterization. The methodologies outlined herein are grounded in established principles and are designed to ensure scientific rigor and data integrity, reflecting the best practices in modern chemical analysis.
Section 1: Foundational Chemistry of 3-(3-Fluoro-phenoxy)-phenylamine
3-(3-Fluoro-phenoxy)-phenylamine, also known as 3-(3-fluorophenoxy)aniline, belongs to the class of diaryl ethers. This structural motif, characterized by two aromatic rings linked by an oxygen atom, is a common scaffold in a variety of biologically active compounds and functional materials. The specific arrangement of a primary amine and a fluorine atom on the respective phenyl rings imparts a unique electronic and conformational profile, making it a valuable building block in synthetic chemistry.
The strategic placement of the fluorine atom is particularly noteworthy. Fluorine's high electronegativity and relatively small size can significantly modulate a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The primary amine group serves as a versatile synthetic handle for further chemical modifications and is a key determinant of the molecule's acid-base properties.
Molecular Structure and Weight
The molecular structure of 3-(3-Fluoro-phenoxy)-phenylamine consists of a phenylamine (aniline) ring connected to a 3-fluorophenoxy group via an ether linkage at the 3-position of the aniline ring.
Caption: Molecular structure of 3-(3-Fluoro-phenoxy)-phenylamine.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(3-Fluoro-phenoxy)-phenylamine is presented in the table below. These values are crucial for designing experimental conditions for its synthesis, purification, and analysis.
Property
Value
Source
Molecular Formula
C₁₂H₁₀FNO
Calculated
Molecular Weight
203.21 g/mol
Calculated
Appearance
Expected to be a solid or oil
N/A
Solubility
Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents
N/A
Boiling Point
Not readily available
N/A
Melting Point
Not readily available
N/A
Section 2: Analytical Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of 3-(3-Fluoro-phenoxy)-phenylamine to confirm its identity, purity, and structure. The following workflow represents a robust and self-validating system for this purpose.
3-(3-Fluorophenoxy)phenylamine Derivatives: A Comprehensive Technical Guide on Design, Synthesis, and Pharmacological Applications
Executive Summary The 3-(3-fluorophenoxy)phenylamine scaffold—systematically referred to as 3-(3-fluorophenoxy)aniline (3-FPA)—is a highly versatile pharmacophore in modern medicinal chemistry. By bridging two aromatic r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-(3-fluorophenoxy)phenylamine scaffold—systematically referred to as 3-(3-fluorophenoxy)aniline (3-FPA)—is a highly versatile pharmacophore in modern medicinal chemistry. By bridging two aromatic rings with an ether linkage and incorporating a meta-substituted fluorine atom, this scaffold achieves a unique balance of lipophilicity, metabolic stability, and conformational flexibility. This whitepaper provides an in-depth analysis of the rational design, systems biology, and self-validating synthetic protocols associated with 3-FPA derivatives.
Rational Design & Physicochemical Properties
As application scientists, we do not add functional groups arbitrarily; every structural modification must serve a causal purpose. The placement of a fluorine atom at the meta-position of the phenoxy ring in the 3-FPA core is driven by three distinct mechanistic goals:
Metabolic Shielding: Fluorine acts as a classic bioisostere for hydrogen. Its inclusion blocks cytochrome P450-mediated aromatic oxidation at electron-rich sites without adding significant steric bulk, thereby extending the molecule's half-life in vivo.
Electronic Modulation: The strong inductive electron-withdrawing effect (-I) of fluorine modulates the electron density of the ether oxygen. This subtly alters the
of the distal aniline amine, fine-tuning the molecule's ionization state at physiological pH to optimize blood-brain barrier (BBB) penetration.
Binding Affinity: The highly electronegative fluorine atom can participate in multipolar interactions (e.g., C-F···C=O) with target protein backbones, significantly enhancing target residence time and overall binding affinity.
Pharmacological Applications & Target Pathways
Voltage-Gated Calcium Channel (CaV2.2) Inhibition
Derivatives of 3-FPA, particularly sulfonamide and pyrrolidine-based analogues, have emerged as potent1[1]. These channels are localized at the presynaptic terminals of nociceptive neurons. By blocking CaV2.2, constrained fluorophenoxyanilide derivatives mimic the action of the peptide toxin ω-conotoxin GVIA, preventing calcium influx and halting the vesicular release of pro-nociceptive neurotransmitters[2]. This mechanism positions them as highly promising non-opioid candidates for the treatment of refractory neuropathic pain[2].
Mechanistic pathway of CaV2.2 inhibition by 3-FPA derivatives in nociceptive signaling.
Kinase Inhibition (FLT3)
Beyond ion channels, the 3-FPA scaffold has been successfully integrated into3[3]. FLT3 mutations are a primary driver in Acute Myeloid Leukemia (AML) and are implicated in autoimmune diseases via dendritic cell proliferation[3]. The phenoxyaniline moiety occupies the hydrophobic pocket of the kinase domain, acting as a critical anchor for competitive ATP inhibition[3].
Metabolic Targets (CETP & Glucokinase)
In metabolic diseases,4 utilizing the phenoxyaniline core have shown efficacy as Cholesteryl Ester Transfer Protein (CETP) inhibitors[4]. Furthermore,5 serve as orally bioavailable glucokinase activators, demonstrating the scaffold's broad utility across diverse receptor classes[5].
Quantitative Structure-Activity Relationship (QSAR) Data
Chemical synthesis must be a self-validating system. The traditional Ullmann ether synthesis requires harsh conditions (>120°C, strong bases) which can lead to ether cleavage or polymerization of the aniline. Therefore, the Chan-Lam coupling is the superior choice for synthesizing the 3-FPA core[2], operating at room temperature and utilizing boronic acids to ensure high fidelity.
Synthetic workflow for 3-(3-fluorophenoxy)aniline utilizing self-validating IPC methodologies.
Protocol: Synthesis of 3-(3-Fluorophenoxy)aniline via Chan-Lam Coupling
Charge a flame-dried flask with 3-nitrophenol, (3-fluorophenyl)boronic acid,
, and activated 4Å molecular sieves.
Causality: Molecular sieves are critical here. They scavenge water generated during the catalytic cycle, preventing the protodeboronation of the boronic acid, which would otherwise severely reduce the yield.
Add anhydrous DCM, followed by
. Stir at room temperature under an ambient air atmosphere for 24 hours.
Causality: Unlike palladium cross-couplings that require strict inert atmospheres, the Chan-Lam coupling requires oxygen to reoxidize the Cu(I) intermediate back to the catalytically active Cu(II) species.
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the bright yellow 3-nitrophenol spot validates reaction completion.
Filter through Celite to remove copper salts and sieves, concentrate, and purify via flash chromatography to yield 3-(3-fluorophenoxy)nitrobenzene.
Dissolve the nitro intermediate in absolute ethanol and add 10% Pd/C carefully under nitrogen.
Dropwise add hydrazine hydrate at room temperature. Stir for 4 hours.
Causality: Hydrazine hydrate is chosen over
gas because it generates hydrogen in situ on the palladium surface, offering a rapid, scalable, and highly chemoselective reduction without requiring high-pressure reactors.
IPC: LC-MS analysis. Look for the mass shift from
(nitro) to (aniline). This mass transition is the definitive validation of successful reduction.
Filter through a tightly packed Celite pad to remove Pd/C (Caution: Pyrophoric when dry!). Concentrate the filtrate to afford the pure 3-(3-fluorophenoxy)aniline.
References
Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues
Source: PMC (National Institutes of Health)
1
Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives
Source: ResearchGate
2
Design, Synthesis, and Biological Evaluation of N,N-Disubstituted-4-Arylthiazole-2-Methylamine Derivatives as Cholesteryl Ester Transfer Inhibitors
Source: MDPI
4
Substituted pyridopyrimidine compounds and their use as flt3 inhibitors
Source: Google Patents (KR20140144709A)
3
The Privileged Scaffold: Therapeutic Potential of 3-(3-Fluoro-phenoxy)-phenylamine in Modern Drug Discovery
Abstract In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of rational drug design. As a Senior Application Scientist, I have observed firsthand how specific substitution patterns dictate the pharmacokinetic and pharmacodynamic fate of a lead compound. This technical whitepaper explores the structural rationale, target versatility, and experimental methodologies surrounding 3-(3-Fluoro-phenoxy)-phenylamine (commonly referred to as 3-(3-fluorophenoxy)aniline), a highly versatile pharmacophore building block driving innovations in oncology, neurology, and infectious disease.
Structural Rationale & Pharmacophore Dynamics
The therapeutic utility of 3-(3-fluoro-phenoxy)-phenylamine is not accidental; it is governed by strict chemical causality. The molecule consists of three critical domains, each serving a distinct mechanistic purpose in drug-target interactions:
The Fluorine Substitution (Metabolic & Steric Shielding): The incorporation of a highly electronegative fluorine atom at the meta position of the phenoxy ring fundamentally alters the electron density of the aromatic system. Causally, this enhances
stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the hydrophobic pockets of target proteins. Furthermore, fluorine acts as a metabolic shield; its strong C-F bond resists cytochrome P450-mediated oxidation, thereby extending the plasma half-life of the resulting drug candidate.
The Ether Linkage (The Flexible Hinge): Unlike rigid biphenyl systems, the oxygen atom bridging the two aromatic rings provides rotational freedom. This flexibility allows the molecule to adopt an optimal dihedral angle, enabling "induced-fit" binding where the drug conforms precisely to the dynamic topography of a receptor's binding site.
The Aniline Moiety (The Nucleophilic Anchor): The primary amine (
) serves as the synthetic anchor. Its nucleophilicity allows for rapid functionalization via Nucleophilic Aromatic Substitution (SNAr) or cross-coupling reactions, enabling chemists to build complex hinge-binding motifs like quinazolines, quinolines, or sulfonamides directly onto this scaffold.
Key Therapeutic Applications
Oncology: Kinase Inhibitors (RTKs & Angiokinases)
Receptor Tyrosine Kinases (RTKs) are primary drivers of tumor proliferation. Derivatives of fluorophenoxy anilines are frequently synthesized into 4-anilinoquinoline or 4-anilinoquinazoline-based kinase inhibitors . In these architectures, the newly formed quinazoline core forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. Causally, the 3-fluorophenoxy tail extends deep into the adjacent hydrophobic pocket (the "back pocket"), locking the kinase in an inactive conformation and preventing ATP hydrolysis.
Diagram 1: Mechanism of RTK signaling inhibition by 3-(3-fluorophenoxy)aniline derivatives.
In the pursuit of non-opioid treatments for neuropathic pain, researchers have targeted the CaV2.2 calcium channel. Traditional peptide-based blockers suffer from poor bioavailability. By replacing labile amide bonds with phenoxyaniline and sulfonamide moieties, researchers developed highly stable small-molecule inhibitors . The fluorophenoxy aniline motif specifically improves Central Nervous System Multiparameter Optimization (CNS MPO) scores by balancing lipophilicity and topological polar surface area (tPSA), allowing the drug to cross the blood-brain barrier effectively.
Infectious Disease: FtsZ Inhibitors for Tuberculosis
Filamenting temperature-sensitive protein Z (FtsZ) is an essential bacterial cell division protein. 2,5,6-trisubstituted benzimidazoles utilizing a fluorophenoxy group at the 6-position have shown potent antitubercular activity against Mycobacterium tuberculosis. The fluorophenoxy group acts as a hydrophobic anchor, binding to the inter-domain cleft of FtsZ, thereby inhibiting its polymerization into the Z-ring and halting bacterial cytokinesis.
Quantitative Structure-Activity Relationship (QSAR) Data
To illustrate the causal impact of the 3-(3-fluorophenoxy) motif, the following table synthesizes representative QSAR data trends observed during lead optimization campaigns across different target classes.
To ensure scientific integrity, experimental protocols must be self-validating. Below are the standard operating procedures for synthesizing a kinase inhibitor scaffold from 3-(3-fluoro-phenoxy)-phenylamine and subsequently validating its biological activity.
Protocol 1: Synthesis of a Kinase Inhibitor Scaffold via SNAr
Causality Check: Nucleophilic Aromatic Substitution (SNAr) is chosen over cross-coupling here because the electron-deficient nature of the target heteroaryl chloride (e.g., 4-chloroquinazoline) makes it highly susceptible to attack by the nucleophilic aniline nitrogen.
Preparation: Dissolve 1.0 equivalent of the electrophile (e.g., 4-chloro-7-methoxyquinoline-6-carboxamide) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the starting material.
Base Addition: Add 1.2 equivalents of Triethylamine (TEA). Why? TEA acts as a non-nucleophilic proton scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate our aniline and halt the reaction.
Aniline Addition: Add 1.1 equivalents of 3-(3-fluoro-phenoxy)-phenylamine dropwise at room temperature.
Self-Validating Monitoring: Stir the mixture and monitor via LC-MS every 2 hours. The reaction is deemed complete only when the mass peak of the starting heteroaryl chloride is entirely replaced by the product mass (M+H).
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the final 4-anilinoquinoline derivative.
Protocol 2: High-Throughput FRET Assay for Target Engagement
Causality Check: A Fluorescence Resonance Energy Transfer (FRET) assay is utilized because it provides a highly sensitive, real-time readout of kinase activity without requiring radioactive isotopes.
Assay Master Mix: In a 384-well plate, combine the purified recombinant kinase (e.g., EGFR), a fluorescently labeled peptide substrate, and ATP at its predetermined Michaelis constant (
).
Compound Dosing: Dispense the synthesized 3-(3-fluorophenoxy)aniline derivative in a 10-point dose-response curve (ranging from 10
M to 0.1 nM) using an acoustic liquid handler.
Incubation & Readout: Incubate for 60 minutes at 25°C. Measure the FRET signal (Emission ratio 520nm/495nm) using a microplate reader.
Self-Validating QC (Z'-factor): Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO vehicle) controls. Rule: The assay data is only accepted if
, ensuring the signal-to-noise ratio is statistically robust enough to determine a true .
Diagram 2: Step-by-step drug discovery workflow from chemical scaffold to lead candidate.
Conclusion
The 3-(3-fluoro-phenoxy)-phenylamine scaffold exemplifies the power of rational pharmacophore design. By strategically combining a nucleophilic anchor for straightforward synthesis, a flexible ether hinge for induced-fit target binding, and a fluorine substituent for metabolic shielding, this molecule transcends being a mere chemical intermediate. It is a foundational blueprint that enables drug discovery professionals to navigate the complex multi-parameter optimization required to bring novel therapeutics from the bench to the clinic.
References
Bispat, A. S., et al. (2024). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. RSC Medicinal Chemistry, 15(3), 916-936. PubMed Central.[Link] [2]
Park, B., et al. (2014). Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles Targeting FtsZ as Antitubercular Agents. Bioorganic & Medicinal Chemistry, 22(9), 2602–2612. PubMed Central.[Link][3]
Exploratory
Safety Data Sheet (SDS) and Toxicological Profile of 3-(3-Fluoro-phenoxy)-phenylamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-(3-Fluoro-phenoxy)-phenylamine is a chemical intermediate whose utility in synthetic chemistry, particularly in the d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Fluoro-phenoxy)-phenylamine is a chemical intermediate whose utility in synthetic chemistry, particularly in the development of novel pharmaceutical agents and materials, is of growing interest. As with any novel chemical entity, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the safety of laboratory personnel and for guiding its potential applications. This technical guide provides a comprehensive analysis of the available Safety Data Sheet (SDS) information for 3-(3-Fluoro-phenoxy)-phenylamine and addresses the current gaps in its toxicological data. By adopting the perspective of a senior application scientist, this document not only presents known hazards but also outlines the scientific rationale and standard experimental workflows required to fully characterize the compound's toxicological profile. We will delve into structure-activity relationships (SAR), propose metabolic pathways, and provide detailed protocols for foundational toxicity assays, offering a complete framework for researchers and drug development professionals.
Chemical Identity and Properties
3-(3-Fluoro-phenoxy)-phenylamine, also known as 3-(3-fluorophenoxy)aniline, is an aromatic amine and a diaryl ether. Its chemical structure is fundamental to understanding its reactivity, potential metabolic fate, and toxicological properties.
CAS Number: 101759-23-5 (This is a primary identifier for this specific chemical)
Molecular Formula: C₁₂H₁₀FNO
Molecular Weight: 203.21 g/mol
Appearance: Typically a solid or oil.
Key Structural Features:
Phenylamine (Aniline) Moiety: This group is a common structural alert for potential toxicity, including skin sensitization, and is often associated with specific metabolic pathways.
Diaryl Ether Linkage: Provides chemical stability but can also be a site for metabolic cleavage.
Fluorine Substitution: The presence of a fluorine atom on one of the phenyl rings can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially influencing its toxicological profile compared to its non-fluorinated analog.
Caption: Chemical structure of 3-(3-Fluoro-phenoxy)-phenylamine.
Comprehensive Safety Data Sheet (SDS) Analysis
The SDS is the primary source of safety and handling information. Analysis of available SDS documentation reveals that 3-(3-Fluoro-phenoxy)-phenylamine is a hazardous substance requiring careful handling.[1]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. For this compound, the classification indicates multiple significant health and environmental risks.[1]
Table 1: GHS Hazard Classification for 3-(3-Fluoro-phenoxy)-phenylamine
Hazard Class
Category
Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
3
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled
Skin Sensitization
1
H317: May cause an allergic skin reaction
Serious Eye Damage
1
H318: Causes serious eye damage
Germ Cell Mutagenicity
2
H341: Suspected of causing genetic defects
Carcinogenicity
2
H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)
1
H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Acute)
1
H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)
1
H410: Very toxic to aquatic life with long lasting effects
Source: Synthesized from available Safety Data Sheets.[1]
Caption: GHS pictograms applicable to 3-(3-Fluoro-phenoxy)-phenylamine.[1]
Precautionary Measures and First Aid
The significant hazards associated with this compound mandate strict adherence to safety protocols.
Prevention (P260, P280, P273): Do not breathe dust/fumes/gas/mist/vapors/spray.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1] Avoid release to the environment.[1]
Response (P301+P310, P302+P352, P304+P340): If swallowed, immediately call a POISON CENTER or doctor.[1] If on skin, wash with plenty of water.[1] If inhaled, remove person to fresh air and keep comfortable for breathing.[1]
First Aid Rationale: The immediate actions recommended are designed to mitigate the compound's acute toxicity. For skin contact, immediate and thorough washing is critical to remove the substance and reduce dermal absorption.[1] For ingestion, inducing vomiting is contraindicated, and immediate medical attention is necessary due to the high acute toxicity.[1] In case of eye contact, prolonged rinsing for at least 15 minutes is required to physically remove the corrosive substance and minimize damage.[1]
Toxicological Profile: Bridging Data Gaps
While the SDS provides a regulatory summary, it often lacks detailed experimental data. For a novel compound like 3-(3-Fluoro-phenoxy)-phenylamine, a full toxicological dossier is unlikely to be publicly available. Therefore, we must employ scientific reasoning, including structure-activity relationship (SAR) analysis and predictive metabolism, to build a more complete picture.
Structure-Activity Relationship (SAR) Analysis
The toxicity of this molecule can be inferred by examining its constituent parts:
Aniline Moiety: Aromatic amines are a well-known class of compounds with potential for toxicity. They can be metabolized to reactive intermediates (e.g., N-hydroxylamines, nitrosoarenes) that can bind to macromolecules like DNA and proteins. This is the likely basis for the GHS classifications for mutagenicity (H341) and carcinogenicity (H351).[1] Aniline itself is classified as a probable human carcinogen.
Phenoxy Moiety: The phenoxy group is generally less toxic. However, compounds like ortho-phenylphenol are known to be corrosive to the skin and can target organs like the kidney and bladder upon repeated exposure.[2] This aligns with the STOT RE 1 (H372) classification, which indicates organ damage through prolonged or repeated exposure.[1]
Fluorine Substitution: The C-F bond is very strong, making it resistant to metabolic cleavage. Fluorination often blocks sites of metabolism (metabolic blocking) and can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes and increasing its bioavailability and, consequently, its potential toxicity.
Predicted Metabolic Pathway
Understanding a compound's metabolism is key to predicting its toxicity. For 3-(3-Fluoro-phenoxy)-phenylamine, a plausible metabolic pathway involves Phase I and Phase II biotransformations, primarily occurring in the liver.
Phase I (Functionalization):
N-Hydroxylation: The primary amine is a prime target for cytochrome P450 enzymes, leading to the formation of a hydroxylamine intermediate. This is often a critical activation step for the mutagenic and carcinogenic effects of aromatic amines.
Aromatic Hydroxylation: The phenyl rings may undergo hydroxylation, although the fluorine atom may block this on one ring.
Phase II (Conjugation):
N-Acetylation: The amine group can be acetylated by N-acetyltransferases (NATs).
Glucuronidation/Sulfation: The hydroxylated metabolites from Phase I can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
Caption: A tiered workflow for assessing the toxicity of a novel chemical.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale & Causality: This is a foundational assay to determine the concentration at which the compound causes cell death. The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability. A reduction in metabolic activity indicates cytotoxicity. This data is crucial for selecting non-lethal dose ranges for subsequent, more complex assays like genotoxicity tests.
Methodology:
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of 3-(3-Fluoro-phenoxy)-phenylamine in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., from 0.1 µM to 1000 µM) in cell culture medium.
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle control (DMSO only) and untreated control wells.
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 2: Bacterial Reverse Mutation Test (Ames Test)
Rationale & Causality: The GHS classification "Suspected of causing genetic defects" (H341) must be experimentally verified. The Ames test is a gold-standard in vitro assay for identifying substances that can cause gene mutations. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Methodology:
Metabolic Activation: The test is run with and without a "S9 fraction," a liver enzyme extract, to simulate mammalian metabolism. This is critical as many compounds (like aromatic amines) become mutagenic only after metabolic activation.
Strain Selection: Use a panel of at least five tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) to detect different types of mutations (frameshift vs. base-pair substitutions).
Exposure: Mix the test compound at several concentrations (non-toxic, determined from cytotoxicity data), the bacterial tester strain, and either S9 mix or a buffer.
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to produce histidine).
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.
Risk Assessment and Safe Handling for Researchers
Given the severe hazard profile, a stringent and multi-layered safety approach is non-negotiable when handling 3-(3-Fluoro-phenoxy)-phenylamine.
Engineering Controls:
Primary: All handling of the solid or solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Secondary: A safety shower and eyewash station must be immediately accessible.
Personal Protective Equipment (PPE):
Hand Protection: Wear chemically resistant gloves (e.g., nitrile), and consider double-gloving. [1]Contaminated gloves must be disposed of immediately.
Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and eye damage.
[1] * Body Protection: A lab coat is mandatory. For larger quantities, a chemically impervious apron or suit should be used.
[1]
Waste Disposal:
This compound is very toxic to aquatic life with long-lasting effects. [1]It must not be disposed of down the drain.
All waste, including contaminated PPE and empty containers, must be collected in designated, labeled hazardous waste containers for disposal by a licensed professional waste disposal service.
[3]
Conclusion
3-(3-Fluoro-phenoxy)-phenylamine is a compound with significant potential hazards, including high acute toxicity, corrosivity, and suspected mutagenicity and carcinogenicity. The available SDS information provides a clear directive for cautious handling and the mandatory use of comprehensive engineering controls and personal protective equipment. For the drug development professional, the GHS classifications serve as critical red flags that must be addressed early in the discovery pipeline. The absence of a complete public toxicological dataset necessitates a structured evaluation, beginning with in vitro assays for cytotoxicity and genotoxicity, to validate these warnings and build a robust safety profile. By integrating the principles of SAR, predictive metabolism, and a tiered testing strategy, researchers can safely handle this compound and make informed decisions about its future development.
References
Safety Data Sheet for 3-(3-Fluoro-phenoxy)-phenylamine. (2015). Available from various chemical suppliers. [Link: https://www.sigmaaldrich.com/US/en/sds/FLUOROCHEM/03779]
TCI Chemicals. (n.d.). Safety Data Sheet for 3-Phenoxybenzaldehyde. [Link: https://www.tcichemicals.com/US/en/p/P0960]
Sigma-Aldrich. (n.d.). Product Page for 3-(3-Fluoro-benzyloxy)-phenylamine. [Link: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99c7b453]
Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Fluoro-3-phenoxybenzaldehyde. [Link: https://www.alfa.com/en/msds/?
Angene Chemical. (2025). Safety Data Sheet for 3-(4-Fluorophenoxy)propionic acid. [Link: https://www.angene.com/msds/1579-78-8.pdf]
U.S. Environmental Protection Agency. (2019). Memorandum: Ortho-phenylphenol (OPP) and its salts, Sodium o-phenylphenate (SOPP) and Potassium o-phenylphenate (POPP). Human Health Risk Assessment for the Registration Review Draft Risk Assessment. [Link: https://www.regulations.gov/document/EPA-HQ-OPP-2015-0475-0016]
Technical Guide: The Role of 3-(3-Fluoro-phenoxy)-phenylamine as a Kinase Inhibitor Scaffold
Executive Summary 3-(3-Fluoro-phenoxy)-phenylamine represents a "privileged structure" in modern medicinal chemistry, serving as a critical scaffold for the development of Type II kinase inhibitors . This diaryl ether mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(3-Fluoro-phenoxy)-phenylamine represents a "privileged structure" in modern medicinal chemistry, serving as a critical scaffold for the development of Type II kinase inhibitors . This diaryl ether motif is engineered to exploit the hydrophobic back pocket of protein kinases, a conformational niche accessible only when the kinase adopts the inactive "DFG-out" state.
This guide analyzes the scaffold's structural utility, detailing its role in stabilizing inactive kinase conformations, its synthetic accessibility via Chan-Lam coupling, and its application in targeting high-value oncogenic and inflammatory drivers such as VEGFR2 , p38 MAPK , and c-MET .
Structural Analysis & Pharmacophore Logic
The efficacy of the 3-(3-Fluoro-phenoxy)-phenylamine scaffold stems from its ability to bridge the ATP-binding site and the allosteric hydrophobic pocket.
The Diaryl Ether Linker
Unlike rigid biphenyl systems, the ether oxygen provides a bond angle of approx. 120° and rotational flexibility. This allows the distal phenyl ring to orient itself deep within the hydrophobic pocket (adjacent to the gatekeeper residue), a requirement for high-affinity Type II binding.
The 3-Fluoro Substitution (Distal Ring)
The fluorine atom at the meta position of the distal ring serves two distinct functions:
Metabolic Blocking: It blocks the metabolically vulnerable C3 position from cytochrome P450-mediated hydroxylation, significantly extending the compound's half-life (t1/2).
Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the ring. This alters the π-stacking potential with aromatic residues (e.g., Phenylalanine in the DFG motif) in the hydrophobic pocket.
The 3-Amino Handle (Proximal Ring)
The meta-amino group is the primary vector for chemical elaboration. In most potent inhibitors (e.g., Sorafenib analogs), this amine is derivatized into a urea or amide functionality. This transformation creates a "linker" that forms crucial hydrogen bonds with the conserved glutamate (Glu) and aspartate (Asp) residues of the kinase hinge region and catalytic loop.
Biological Mechanism: Targeting the DFG-Out Conformation
This scaffold is specifically designed for Type II inhibition .
Type I Inhibitors: Bind to the active conformation (DFG-in), competing directly with ATP.
Type II Inhibitors: Bind to the inactive conformation (DFG-out), where the Phenylalanine of the DFG motif rotates out of the hydrophobic pocket.
Mechanism of Action:
The 3-(3-Fluoro-phenoxy)-phenylamine scaffold occupies the space vacated by the Phenylalanine. The urea/amide derivative (attached to the amine) anchors the molecule to the hinge, while the fluorophenoxy tail penetrates the allosteric pocket, locking the kinase in an inactive state. This mechanism offers superior selectivity compared to Type I inhibitors because the shape of the hydrophobic pocket varies significantly across the kinome.
Key Targets:
p38 MAPK (MAPK14): Anti-inflammatory target; the scaffold mimics the hydrophobic tail of inhibitors like BIRB-796.
VEGFR2 (KDR): Angiogenesis target; structurally analogous to the tail of Regorafenib.
RAF Kinases (B-Raf/C-Raf): Oncogenic drivers; the scaffold stabilizes the inactive conformation of the RAF dimer.
Experimental Protocols
Synthesis: Copper-Catalyzed Chan-Lam Coupling
Rationale: Traditional SNAr requires harsh conditions or activated rings. The Chan-Lam coupling allows for the mild formation of the diaryl ether bond using boronic acids, preserving sensitive functional groups.
Reagents:
Substrate A: 3-Aminophenol (1.0 eq)
Substrate B: 3-Fluorophenylboronic acid (2.0 eq)
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 eq)
Base: Pyridine (3.0 eq) or Triethylamine
Solvent: Dichloromethane (DCM) or DMF
Additives: 4Å Molecular Sieves (to remove water)
Step-by-Step Protocol:
Preparation: Flame-dry a round-bottom flask and allow it to cool under argon.
Solvation: Add dry DCM (50 mL) and Pyridine (30 mmol).
Reaction: Attach a drying tube (calcium chloride). Stir the mixture vigorously at room temperature under an oxygen atmosphere (balloon or open air) for 24–48 hours. Note: Oxygen is the stoichiometric oxidant required to re-oxidize Cu(I) to Cu(II).
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the phenol.
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.[1]
Purification: Wash the filtrate with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography.
Kinase Inhibition Assay (FRET-based)
Rationale: A FRET (Fluorescence Resonance Energy Transfer) assay, such as Invitrogen's LanthaScreen™, provides a robust, ratiometric readout of kinase activity suitable for determining IC₅₀ values.
Materials:
Kinase: Recombinant human p38α or VEGFR2.
Substrate: GFP-labeled STAT1 (or specific peptide substrate).
Tracer: Terbium-labeled anti-phospho-antibody.
ATP: Ultra-pure ATP (at K_m concentration).
Inhibitor: Serial dilutions of the synthesized scaffold derivative.
Protocol:
Inhibitor Plate: Prepare 3-fold serial dilutions of the test compound in DMSO in a 384-well plate.
Enzyme Mix: Dilute the kinase in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add to the plate.
Incubation: Incubate kinase + inhibitor for 15 minutes to allow for "slow-off" binding (characteristic of Type II inhibitors).
Reaction Start: Add the ATP + Substrate mixture to initiate the reaction.
Running: Incubate at Room Temperature for 60 minutes.
Detection: Add the Terbium-labeled antibody (in EDTA buffer to stop the reaction).
Readout: Measure fluorescence on a plate reader (Ex: 340 nm; Em: 495 nm & 520 nm). Calculate the TR-FRET ratio (520/495).
Analysis: Plot the emission ratio vs. log[Inhibitor] to determine IC₅₀.
Visualizations
Synthesis Pathway (Chan-Lam Coupling)
Caption: Copper(II)-mediated oxidative cross-coupling of aryl boronic acids and phenols under aerobic conditions.
Mechanism of Action: Type II Binding Mode
Caption: Schematic of the scaffold bridging the ATP hinge and the allosteric hydrophobic pocket in the DFG-out conformation.
References
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. Link
Evans, D. A., et al. (1998). New Copper-Acetate-Catalyzed Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937–2940. Link
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. Link
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9, 268–272. Link
Invitrogen (Thermo Fisher). LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific Protocols. Link
Metabolic Stability Predictions for 3-(3-Fluoro-phenoxy)-phenylamine
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It moves from structural analysis to predictive logic, followed by validation protocols.[1] Executive Summary The comp...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It moves from structural analysis to predictive logic, followed by validation protocols.[1]
Executive Summary
The compound 3-(3-Fluoro-phenoxy)-phenylamine represents a classic "privileged scaffold" in medicinal chemistry, often utilized in kinase inhibitors (e.g., Type II binders) and GPCR ligands.[1] However, its chemical architecture presents a dichotomy: the diphenyl ether core offers structural rigidity, while the primary aniline introduces significant metabolic liabilities.[1]
This guide provides a predictive framework for the metabolic stability of this molecule.[2] Based on Structure-Activity Relationship (SAR) principles and cytochrome P450 (CYP) mechanism logic, we predict this compound will exhibit moderate-to-high intrinsic clearance (Cl_int) , primarily driven by Phase I oxidation of the aniline nitrogen and Phase II conjugation.[1] The strategic incorporation of the fluorine atom at the 3'-position of the phenoxy ring serves as a "metabolic blocker," effectively shielding the distal ring and funneling biotransformation toward the proximal aniline moiety.
Chemical Architecture & Metabolic Liabilities
To accurately predict stability, we must deconstruct the molecule into its functional pharmacophores and analyze their electronic interactions with metabolic enzymes.
Structural Deconstruction
Core Scaffold: Diaryl ether (stable to hydrolysis, susceptible to hydroxylation).[1]
Warhead/Handle: Primary Aniline (
). This is the most reactive site for both Phase I (oxidation) and Phase II (acetylation/glucuronidation) metabolism.
Modulator: Fluorine atom at the 3-position of the distal phenoxy ring.[1]
The "Fluorine Effect" on Stability
The introduction of fluorine is a deliberate medicinal chemistry tactic. Fluorine is highly electronegative, exerting a strong electron-withdrawing effect (
Deactivation: It lowers the electron density of the distal phenoxy ring, making it a poor substrate for electrophilic attack by the high-valent Iron-Oxo species (
) in the CYP450 active site.
Site Blocking: It physically blocks the metabolic "soft spot" at the meta-position, preventing hydroxylation at that specific carbon.[1]
In Silico Prediction Framework
Before wet-lab validation, we apply predictive logic to rank the Sites of Metabolism (SOM).
Predicted Primary Metabolic Pathways
N-Hydroxylation (CYP1A2 / CYP2C9): The primary aniline is highly susceptible to N-oxidation, forming a hydroxylamine (
).[1] This is a toxicophore liability, often leading to reactive nitroso intermediates.[1]
N-Acetylation (NAT1 / NAT2): A Phase II reaction where N-acetyltransferase adds an acetyl group, often reducing solubility but masking the reactive nitrogen.[1]
Para-Hydroxylation (CYP2D6): The carbon para to the amino group (position 4 on the aniline ring) is electronically activated and sterically accessible.[1]
Visualization of Metabolic Sites (SOM)
The following diagram illustrates the predicted metabolic hot-spots based on electronic density and steric accessibility.
Figure 1: Predicted Sites of Metabolism (SOM).[1] Red indicates the highest liability (Aniline Nitrogen), Yellow indicates secondary liability (Para-carbon), and Green indicates the stabilized region.
In Vitro Validation Protocol
To empirically determine the metabolic stability (
and ), a standard Liver Microsome Stability Assay is required.
Causality in Experimental Design
Why Microsomes (HLM/RLM)? They contain the highest concentration of CYP450 and UGT enzymes, the primary drivers of clearance for this lipophilic amine.
Why NADPH? It is the essential cofactor for CYP450-mediated oxidation.[1] Without it, Phase I metabolism cannot occur.[1]
Why 1 µM Concentration? To ensure the reaction follows pseudo-first-order kinetics (
), allowing for linear regression of the depletion slope.
Step-by-Step Methodology
Materials:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]
Test Compound: 3-(3-Fluoro-phenoxy)-phenylamine (10 mM DMSO stock).[1]
Cofactor: NADPH (regenerating system or solution).[1]
Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]
Workflow:
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike test compound to final conc. of 1 µM. Equilibrate at 37°C for 5 min.
Initiation: Add NADPH (1 mM final) to start the reaction.[1] Note: Include a "No NADPH" control to check for chemical instability.
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (precipitates proteins and stops enzymes).
Figure 2: Standard Microsomal Stability Assay Workflow.
Data Interpretation & Mechanistic Pathways
Upon analyzing the LC-MS/MS data, you will generate a depletion curve.[1] The slope of the natural log of the remaining percentage vs. time gives the elimination rate constant (
Based on the SOM analysis, the following metabolites are expected. If the half-life is short (< 15 min), the N-hydroxylation pathway is likely dominant.
Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
Testa, B., & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction. Wiley-VCH.[1]
Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][3]
Mastering the Purification of 3-(3-Fluoro-phenoxy)-phenylamine: A Guide to Recrystallization and Purity Assessment
Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a qua...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-(3-Fluoro-phenoxy)-phenylamine, a diaryl ether amine scaffold with potential applications in medicinal chemistry, achieving high purity is paramount. This application note provides a comprehensive, in-depth guide to developing a robust recrystallization protocol for 3-(3-Fluoro-phenoxy)-phenylamine. We will explore the principles of solvent selection, detailed recrystallization methodologies, and rigorous analytical techniques for purity verification. This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but the scientific rationale behind them to empower effective and efficient purification.
Given the absence of extensive published data on the physicochemical properties of 3-(3-Fluoro-phenoxy)-phenylamine, this guide will leverage first principles of organic chemistry and data from its non-fluorinated analog, 3-phenoxyaniline, to establish a logical starting point for protocol development.
Understanding the Molecule: Physicochemical Property Considerations
The structure of 3-(3-Fluoro-phenoxy)-phenylamine, featuring two aromatic rings linked by an ether oxygen and bearing an amino and a fluoro group, dictates its purification strategy.
Structure: A diaryl ether with a primary aromatic amine and a fluorine substituent.
Expected Properties: Likely a solid at room temperature, similar to its analog 3-phenoxyaniline.[1][2][3] The presence of the polar amine group allows for hydrogen bonding, while the two phenyl rings contribute to its nonpolar character. The fluorine atom, being highly electronegative, can influence the molecule's polarity, acidity/basicity, and intermolecular interactions.[4]
Solubility Profile: The molecule will likely exhibit moderate polarity. It is expected to be poorly soluble in water but soluble in many organic solvents.[5] The key to recrystallization is to find a solvent (or solvent system) where its solubility is highly dependent on temperature.[6][7]
PART 1: The Core of Purification - Recrystallization Protocol Development
Recrystallization is a powerful technique for purifying solid organic compounds.[7] The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals as the solubility of the compound decreases. Impurities are ideally left behind in the solvent (mother liquor).[6]
Strategic Solvent Selection: The Foundation of Success
The choice of solvent is the most critical step in developing a successful recrystallization protocol.[7][8] An ideal solvent should:
Dissolve the compound sparingly or not at all at room temperature.
Dissolve the compound completely at its boiling point.
Result in the formation of well-defined crystals upon cooling.
Have a boiling point below the melting point of the compound to prevent "oiling out".
Be chemically inert to the compound.
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
dot
Caption: Workflow for Recrystallization Solvent System Selection.
Recommended Solvents for Screening:
Based on the structure of 3-(3-Fluoro-phenoxy)-phenylamine, the following solvents, covering a range of polarities, are recommended for initial screening:
Solvent Class
Examples
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
The hydroxyl group can hydrogen bond with the amine, and the alkyl chain provides some nonpolar character. Good for moderately polar compounds.
Esters
Ethyl acetate
A moderately polar solvent that is less polar than alcohols.
Ketones
Acetone
A polar aprotic solvent. Its high volatility is advantageous for drying.
Aromatic Hydrocarbons
Toluene, Xylenes
The aromatic nature of these solvents can interact favorably with the phenyl rings of the target molecule.
Aliphatic Hydrocarbons
Hexanes, Heptane
Nonpolar solvents, likely to be poor solvents at room temperature, making them good candidates for the "poor" solvent in a mixed system.
Ethers
Diethyl ether, Methyl tert-butyl ether (MTBE)
Relatively nonpolar, good for dissolving organic compounds.
Chlorinated Solvents
Dichloromethane (DCM)
Often a good solvent for a wide range of organic compounds. Use with caution due to its volatility and potential reactivity.
This is the simplest recrystallization technique and should be attempted first.
Step-by-Step Methodology:
Dissolution: Place the crude 3-(3-Fluoro-phenoxy)-phenylamine in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the hot solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[7]
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
This technique is employed when a single solvent does not provide the desired solubility profile.[6] It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).
Step-by-Step Methodology:
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
Cooling and Crystallization: As with the single-solvent method, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Collection, Washing, and Drying: Follow the same procedures as for the single-solvent recrystallization.
PART 2: Addressing Potential Impurities
Understanding the potential impurities from the synthetic route is crucial for designing an effective purification strategy. Common synthetic routes to diaryl ether amines include the Ullmann condensation and the Buchwald-Hartwig amination.[9][10]
Side products from hydrodehalogenation of the aryl halide.
Residual palladium catalyst and phosphine ligands.[11]
Recrystallization is generally effective at removing these types of impurities, as their solubility characteristics are often different from the desired product.
PART 3: Verification of Purity - A Multi-faceted Analytical Approach
Assessing the purity of the recrystallized 3-(3-Fluoro-phenoxy)-phenylamine is a critical final step. A combination of analytical techniques should be employed for a comprehensive evaluation.
dot
Caption: Analytical Workflow for Purity Verification.
HPLC is a powerful technique for determining the purity of non-volatile organic compounds.
Protocol for HPLC Method Development:
Column: A reversed-phase C18 column is a good starting point.
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
Sample Preparation: Dissolve a small amount of the recrystallized product in the mobile phase or a suitable solvent.
Analysis: Inject the sample and analyze the chromatogram. A pure sample should show a single major peak. The area percentage of this peak can be used to estimate purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for analyzing volatile and thermally stable compounds. For amines, derivatization is often necessary to improve chromatographic performance and reduce peak tailing.[12]
Protocol for GC-MS Analysis (with Derivatization):
Derivatization: React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) to convert the polar amine group into a less polar derivative.
GC Separation:
Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).
Temperature Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C).
MS Detection: Use electron ionization (EI) and scan a suitable mass range to identify the derivatized product and any volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is an excellent tool for assessing purity.
¹H NMR: Will confirm the structure of the molecule by showing the expected proton signals and their integrations. The absence of signals from starting materials or byproducts is a strong indicator of purity.
¹³C NMR: Provides information about the carbon skeleton of the molecule.
¹⁹F NMR: This is a particularly useful technique for fluorinated compounds.[13] It provides a clean spectrum with a single peak (or a multiplet depending on coupling) for the fluorine atom, and the chemical shift is highly sensitive to the electronic environment. The presence of any fluorine-containing impurities would be readily apparent.
Melting Point Analysis
A sharp melting point range is a good indicator of a pure crystalline solid.[3] Impurities tend to broaden and depress the melting point range. The melting point of the purified 3-(3-Fluoro-phenoxy)-phenylamine should be determined and compared across different recrystallization batches.
PART 4: Troubleshooting Common Recrystallization Issues
Problem
Possible Cause(s)
Solution(s)
No Crystals Form Upon Cooling
Too much solvent was used; the solution is not saturated.
Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
"Oiling Out" (Product Separates as a Liquid)
The boiling point of the solvent is higher than the melting point of the compound; the compound is coming out of solution too quickly.
Reheat the solution to redissolve the oil. Add a small amount of additional solvent (or the "good" solvent in a mixed system) and allow it to cool more slowly. Consider using a lower-boiling point solvent.
Low Recovery of Purified Product
Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.
Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. For hot filtration, ensure the funnel and receiving flask are pre-heated.
Colored Product
Colored impurities are present.
Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product.
Conclusion
The purification of 3-(3-Fluoro-phenoxy)-phenylamine, while requiring a systematic approach due to the lack of specific literature data, is readily achievable through the principles of recrystallization outlined in this guide. By carefully selecting a solvent system, meticulously following the appropriate recrystallization protocol, and rigorously assessing the purity using a combination of modern analytical techniques, researchers can obtain this valuable compound in a highly purified form, ready for its intended applications in drug discovery and development. This guide serves as a robust framework for not only the purification of the title compound but also for developing purification protocols for other novel solid organic compounds.
References
Experiment 2: Recrystallization. (n.d.). Retrieved from a general organic chemistry lab manual.
PubChem Compound Summary for CID 77135, 3-Phenoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
Experimental No. (4) Recrystallization. (2021, July 16). Retrieved from a university chemistry lab resource.
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
Recrystallization. (n.d.).
The role of fluorine in medicinal chemistry.Journal of Medicinal Chemistry.
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.Organometallics.
After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. Organic Syntheses. Retrieved from [Link]
Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.Chinese Chemical Letters.
A one-pot cascade protocol for diarylation of amines and w
Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. Google Patents.
Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]
General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex.The Journal of Organic Chemistry.
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]
Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts. Google Patents.
Synthesis of Diaryl Ethers by CuI-Catalyzed C—O Bond Formation via Ullman Coupling: Assessing the Reactivity of Aryl Halides.ChemInform.
A process for preparing a diarylamine. Google Patents.
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
3-(3-Fluorophenoxy)propan-1-amine - Exposure Predictions. U.S. Environmental Protection Agency. Retrieved from [Link]
Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
Ullmann reaction for the synthesis of diaryl ethers. Google Patents.
Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark.
Prediction of Physicochemical Properties.
Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. (2019, June 24). Agilent Technologies.
Supporting Inform
Process for the halogenation of aldehydes and ketones. Google Patents.
Amines by GC-MS. Chromatography Forum. Retrieved from [Link]
o-Phenoxyaniline. SIELC Technologies. Retrieved from [Link]
Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus. (2022, May 20). Phenomenex.
Advancing physicochemical property predictions in computational drug discovery. (2021, June 24). University of California, Irvine.
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.Bioorganic & Medicinal Chemistry Letters.
Application Note: Handling, Storage, and Protocol for 3-(3-Fluorophenoxy)aniline
This Application Note and Protocol guide is designed for researchers working with 3-(3-Fluorophenoxy)aniline (also known as 3-(3-Fluoro-phenoxy)-phenylamine).[1] It synthesizes chemical safety data, stability profiles of...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers working with 3-(3-Fluorophenoxy)aniline (also known as 3-(3-Fluoro-phenoxy)-phenylamine).[1] It synthesizes chemical safety data, stability profiles of aniline derivatives, and best practices for handling sensitive organic intermediates.
Introduction & Chemical Context
3-(3-Fluorophenoxy)aniline is a functionalized biaryl ether amine often utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other heterocyclic bioactive molecules.[1]
The molecule features two distinct structural motifs that dictate its handling requirements:
The Aniline Moiety: Primary aromatic amines are inherently susceptible to oxidation (forming azo/nitroso species) and electrophilic attack. They are also photosensitive, leading to "browning" over time.
The Fluorophenoxy Ether Linkage: While the ether bond is chemically robust, the fluorine substituent increases lipophilicity, potentially enhancing skin absorption and biological bioavailability, necessitating stricter PPE protocols than unsubstituted anilines.
This guide provides a self-validating protocol to maintain compound integrity (>98% purity) and ensure operator safety.
To prevent the formation of oxidation impurities (such as azobenzenes) which can interfere with biological assays or subsequent coupling reactions (e.g., amide coupling, Buchwald-Hartwig), follow this strict storage hierarchy.
Storage Decision Logic
The following diagram illustrates the decision process for short-term vs. long-term storage.
Figure 1: Storage and Quality Control Decision Tree. Blue nodes indicate entry, Green indicates safe short-term paths, Red indicates critical long-term preservation, and Yellow indicates QC checkpoints.[1]
Detailed Storage Steps
Atmosphere: Always store under an inert atmosphere (Argon is preferred over Nitrogen due to higher density). Oxygen is the primary degradation vector.
Working Stock: 2–8°C is acceptable for <1 week.[1]
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-oxidation.[1]
Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel) to prevent moisture condensation upon thawing.
Handling & Solubilization Protocol
Objective: Prepare a stable stock solution (e.g., 10 mM or 100 mM) for biological assay or synthesis.
PPE Requirements[1][4][5][6][7]
Gloves: Double nitrile gloves (fluorinated compounds can permeate standard latex).[1]
Note: Ensure DMSO is "Dry" grade. Water in DMSO can facilitate oxidation of anilines over time.
Dissolution: Vortex gently. If the compound is an oil, ensure it fully disperses. Sonicate for 30 seconds if necessary.
Aliquot: Do not store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 50 µL) and freeze at -20°C or -80°C.
Emergency Response (HSE)[1]
Spills
Evacuate: Clear the immediate area.
PPE: Don chemically resistant gloves and respiratory protection.
Containment: Absorb liquid spills with sand or vermiculite. Do not use sawdust (fire hazard with amines).
Neutralization: Wipe the area with dilute acetic acid or ethanol, followed by soap and water.
First Aid
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3] Seek medical attention (Anilines can cause corneal damage).[1]
Skin Contact: Wash with polyethylene glycol 400 (PEG400) if available, or copious soap and water.[1]
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
References & Authority
PubChem Compound Summary: 3-(3-Fluorophenoxy)aniline (CID 12095203).[1] National Center for Biotechnology Information. Link[1]
Sigma-Aldrich / Merck: General Safety Data Sheet for Fluorinated Anilines (e.g., 3-Fluoroaniline). Link
ECHA (European Chemicals Agency): Registration Dossier for Phenoxyaniline derivatives (General Class Hazards). Link[1]
Organic Chemistry Portal: Protecting Groups and Handling of Amines. Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Procedure for Dissolving 3-(3-Fluoro-phenoxy)-phenylamine Derivatives in DMSO for Bioassays
An Application Guide by a Senior Application Scientist Abstract and Introduction The successful execution of in-vitro and cell-based bioassays is fundamentally reliant on the precise and consistent preparation of test co...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide by a Senior Application Scientist
Abstract and Introduction
The successful execution of in-vitro and cell-based bioassays is fundamentally reliant on the precise and consistent preparation of test compounds. For many small organic molecules prevalent in drug discovery, such as derivatives of 3-(3-Fluoro-phenoxy)-phenylamine, poor aqueous solubility presents a significant challenge.[1][2] Dimethyl Sulfoxide (DMSO) is a powerful and widely adopted aprotic solvent capable of dissolving a broad spectrum of hydrophobic compounds, making it an indispensable tool in the laboratory.[3] However, its use is not without caveats; improper handling can lead to compound precipitation, inaccurate concentration curves, and solvent-induced artifacts that compromise data integrity.[1][2]
This application note provides a comprehensive, field-proven protocol for the solubilization and serial dilution of 3-(3-Fluoro-phenoxy)-phenylamine derivatives using DMSO. The methodologies described herein are designed to ensure compound stability, maximize reproducibility, and minimize the confounding effects of the solvent on biological systems. We will explain the causality behind critical steps, from the initial stock solution preparation to the final dilution into aqueous assay media, providing researchers with a robust framework for generating reliable and accurate bioassay data. For the purpose of this guide, we will use 3-(3-Fluoro-benzyloxy)-phenylamine (CAS: 865611-14-9) as a representative example of this compound class.
Compound Characteristics and Safety Precautions
A thorough understanding of the test compound's properties is the first step toward developing a successful solubilization protocol.
Physicochemical Properties
The properties of the representative compound, 3-(3-Fluoro-benzyloxy)-phenylamine, are summarized below. Researchers should always refer to the Certificate of Analysis (CofA) for lot-specific information.
Derivatives of phenylamine can be hazardous. Adherence to strict safety protocols is mandatory. Always consult the Safety Data Sheet (SDS) before handling the compound.[5][6]
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[7]
Engineering Controls: Handle the compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[7]
Hazard Statements: Similar compounds in this class carry warnings such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local and national regulations.[8]
The Strategic Workflow for Compound Solubilization
A multi-stage process involving a concentrated primary stock, intermediate dilutions in 100% DMSO, and a final dilution into aqueous buffer is critical. This strategy is designed to circumvent the common problem of "solvent-shifting" precipitation, where a compound that is soluble in pure organic solvent crashes out when diluted into a predominantly aqueous environment.[9][10]
Figure 1: A high-level workflow for preparing a test compound for bioassays.
Detailed Experimental Protocols
These protocols provide step-by-step instructions for preparing solutions of 3-(3-Fluoro-benzyloxy)-phenylamine.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
The objective is to create an accurate, concentrated stock solution that will serve as the starting point for all subsequent dilutions. The use of concentrated stock solutions is standard practice as it improves accuracy and conserves material.[11][12]
Materials:
3-(3-Fluoro-benzyloxy)-phenylamine powder
High-purity, anhydrous DMSO (stored in a desiccator to prevent water absorption)[3]
For example, to prepare 1 mL of a 10 mM stock solution:
Mass = 1 mL × 10 mmol/L × 217.24 g/mol × (1 L / 1000 mL) × (1000 mg / 1 g) = 2.17 mg
Procedure:
Weigh Compound: Accurately weigh approximately 2.17 mg of the compound powder using a calibrated analytical balance and transfer it into a sterile vial.[13] Record the exact mass.
Add Solvent: Based on the exact mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of high-purity DMSO to the vial.
Dissolution: Securely cap the vial and vortex it for 1-2 minutes.[14]
Inspect for Solubility: Visually inspect the solution against a light source. It should be clear and free of any visible particulate matter.
Troubleshooting Insolubility: If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[10][14] Gentle warming in a 37°C water bath can also be attempted, but be cautious as heat can degrade some compounds.[14]
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation from absorbed atmospheric water.[14][15]
Label and Store: Clearly label the aliquots with the compound name, concentration, date, and your initials. Store at -20°C or -80°C, protected from light. Most stock solutions in DMSO are stable for several months when stored properly.[16]
Protocol 2: Preparation of Working Solutions via Serial Dilution in DMSO
Serial dilution is a systematic, stepwise dilution of a substance in solution.[17][18] Performing these initial dilutions in 100% DMSO is a critical step to prevent the compound from precipitating.[3] Diluting a high-concentration DMSO stock directly into an aqueous buffer can cause the compound to "crash out" of solution.[10]
Figure 2: Example of a 10-fold serial dilution series performed in 100% DMSO.
Procedure:
Label Tubes: Label a series of sterile microcentrifuge tubes for each desired intermediate concentration (e.g., 1 mM, 100 µM, 10 µM).
Add Diluent: Add a pre-determined volume of 100% DMSO to all tubes except the one for the highest concentration (which will be made from the primary stock). For a 10-fold dilution, this might be 90 µL.
First Dilution: Transfer a corresponding volume (e.g., 10 µL) from the 10 mM primary stock solution to the first labeled tube (e.g., "1 mM"). Mix thoroughly by pipetting up and down or by brief vortexing.
Continue Series: Using a fresh pipette tip for each transfer to prevent carryover, take the same volume (10 µL) from the newly created 1 mM solution and transfer it to the next tube ("100 µM"). Mix thoroughly.
Repeat: Continue this process until the desired range of intermediate concentrations is achieved.[14] This series of solutions, all in 100% DMSO, is now ready for the final dilution into the assay medium.
Final Dilution and Key Considerations for Bioassays
The final step is the most delicate, as it involves introducing the compound from a 100% DMSO environment into an aqueous buffer.
Final Dilution into Assay Medium
Pre-warm Medium: Ensure your assay medium (e.g., cell culture media, buffer) is at the correct temperature for your experiment (typically 37°C for cell-based assays).
Dispense Medium: Add the required volume of assay medium to your final assay plate or tubes.
Add Compound: Add a small volume of your DMSO-solubilized compound (from the serial dilution plate) to the assay medium. For example, add 1 µL of a 100X intermediate stock to 99 µL of medium.
Mix Immediately: Ensure rapid and thorough mixing to disperse the compound quickly, minimizing localized high concentrations that can cause precipitation.[10]
Use Immediately: It is best practice to use the final working solutions immediately after preparation to prevent any potential for the compound to fall out of solution over time.[9]
Managing DMSO in Bioassays
DMSO is not inert and can have direct effects on biological systems. Therefore, its final concentration must be carefully controlled.
Cytotoxicity: High concentrations of DMSO (>1%) can be cytotoxic, causing cell membrane damage and inducing apoptosis or necrosis.[19][20]
Assay Interference: DMSO can interfere with assay components, such as enzymes or detection reagents, and can even compete with weak-binding compounds for the target protein.[21]
Recommended Concentration: The final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.[9][22]
Solvent Tolerance Control: It is imperative to determine the tolerance of your specific assay system (e.g., cell line, enzyme) to DMSO. This is done by running a dose-response curve of the solvent alone (a "vehicle control") and identifying the highest concentration that does not affect the assay readout.[9] This vehicle control, containing the same final percentage of DMSO as your test wells, must be included in every experiment.
Troubleshooting Common Issues
Issue
Potential Cause
Recommended Solution
Primary stock is cloudy or has precipitate.
Compound concentration exceeds its solubility limit in DMSO.
Prepare the stock at a lower concentration (e.g., 5 mM or 1 mM). Use sonication or gentle warming to aid dissolution.[10]
Precipitate forms upon dilution into aqueous buffer.
"Solvent-shifting" precipitation; the compound is not soluble at the final concentration in the low-DMSO environment.
Lower the final working concentration of the compound.[10] Ensure intermediate dilutions are performed in 100% DMSO. Ensure rapid mixing upon final dilution.
Inconsistent or non-reproducible bioassay results.
Incomplete dissolution, compound precipitation during the experiment, or degradation due to freeze-thaw cycles.
Visually inspect all solutions for clarity before use. Prepare fresh working dilutions for each experiment.[9] Ensure stock solutions are properly aliquoted and stored.
References
BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Scientist Solutions. (2025, January 16). DMSO in cell based assays.
Quora. (2017, August 3). What effects does DMSO have on cell assays?.
Masimirembwa, C., et al. (2006).
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
Integra Biosciences. (2023, June 29). Master the art of pipetting and learn how to perform serial dilutions with our comprehensive guide.
StackWave. (2023, June 14). Understanding Serial Dilution - An Essential Practice for Drug Discovery.
BenchChem. (n.d.). Overcoming Asperlactone Solubility Challenges in Bioassays.
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
Al-Adham, I. K., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
Popa-Burke, I. G., et al. (2009). Acceptable Serial Dilution Pass/Fail Criteria in a Drug Discovery Environment. Journal of Biomolecular Screening.
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
BenchChem. (n.d.). Troubleshooting Indolaprilat solubility issues for in vitro assays.
de Abreu, F. V. S., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules.
ChemicalBook. (2026, January 13). 3-FLUOROPHENYLACETYLENE | 2561-17-3.
PubMed. (n.d.). Comparison of the specificity of 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine and chlorimipramine as amine uptake inhibitors in mice.
MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines.
Scribd. (n.d.). Solubility Data of DMSO.
MDPI. (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO.
Reaction mechanism of 3-(3-Fluoro-phenoxy)-phenylamine with electrophiles
Application Note: Chemoselectivity and Functionalization of 3-(3-Fluoro-phenoxy)-phenylamine in Medicinal Chemistry Executive Summary & Scope This technical guide details the reaction mechanisms and experimental protocol...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselectivity and Functionalization of 3-(3-Fluoro-phenoxy)-phenylamine in Medicinal Chemistry
Executive Summary & Scope
This technical guide details the reaction mechanisms and experimental protocols for 3-(3-Fluoro-phenoxy)-phenylamine (CAS: 372-19-0 analog/derivative), a critical scaffold in the synthesis of Type II kinase inhibitors (e.g., B-Raf, p38 MAP kinase inhibitors).
The presence of the ether linkage and the electron-withdrawing fluorine atom creates a unique electronic environment that differentiates this scaffold from simple anilines. This guide addresses three core synthetic challenges:
Chemoselective N-Acylation: Avoiding bis-acylation during pharmacophore assembly.
Urea/Thiourea Formation: Installing "hinge-binding" motifs with high fidelity.
Regioselective C-Functionalization: Predicting and controlling Electrophilic Aromatic Substitution (EAS) on the activated ring.
Mechanistic Analysis & Reactivity Profile
To design effective protocols, one must understand the electronic "push-pull" dynamics of the molecule.
Ring A (Aniline): This is the reactive center.[1][2] The amino group (-NH
) is a strong activator (ortho/para director).[1][2] The phenoxy group (-OPh) at the meta position relative to the amine also acts as an activator (ortho/para director), but its influence is secondary to the amine.
Ring B (Fluorophenyl): The fluorine atom is an electron-withdrawing group (EWG) via induction but a weak donor via resonance. However, the ether oxygen donates electron density into this ring. Crucially, for electrophilic attack, Ring A is significantly more electron-rich (nucleophilic) than Ring B due to the strong resonance donation of the nitrogen.
The Fluorine Effect: The fluorine on Ring B primarily serves to block metabolic oxidation (Cytochrome P450) and modulate lipophilicity (LogP), rather than participating directly in the reaction chemistry described here.
Visualization: Reactivity Map
Caption: Figure 1.[3] Reactivity heatmap showing the competition between N-nucleophilic attack (green) and C-nucleophilic attack (red/yellow).
Experimental Protocols
Protocol A: Chemoselective Amide Coupling (The "Backbone" Synthesis)
Objective: Couple the aniline with a carboxylic acid (e.g., Picolinic acid derivative) without generating bis-acylated side products.
Rationale: Acid chlorides are often too reactive, leading to di-acylation of the aniline nitrogen. We utilize HATU as a coupling agent to generate an active ester in situ, which is sufficiently reactive to couple with the aniline but mild enough to prevent side reactions.
, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).
Reagent Addition: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Observation: Solution may turn slightly yellow.
Coupling: Add 3-(3-Fluoro-phenoxy)-phenylamine (1.0 equiv) in one portion.
Reaction: Stir at RT for 4–16 hours.
Validation (Self-Check): Monitor by LCMS. Look for the [M+H]
peak of the product. If starting material remains after 16h, heat to 40°C.
Workup: Dilute with EtOAc, wash with saturated NaHCO
Protocol B: Urea Formation (The "Hinge Binder" Synthesis)
Objective: Reaction with an isocyanate to form a urea linkage.
Rationale: Isocyanates are highly electrophilic. The key to success is excluding water, which competes with the aniline to form unstable carbamic acids that decompose into amines and CO
, ruining stoichiometry.
Step-by-Step Methodology:
Setup: Flame-dry a flask and purge with Argon.
Dissolution: Dissolve 3-(3-Fluoro-phenoxy)-phenylamine (1.0 equiv) in anhydrous DCM (Dichloromethane).
Addition: Add the Isocyanate (1.05 equiv) dropwise at 0°C.
Equilibration: Allow to warm to RT and stir for 2–4 hours.
Quench: If isocyanate persists (check TLC), add 0.1 mL of MeOH.
Isolation: The urea product often precipitates from DCM. Filter and wash with cold DCM. If soluble, concentrate and purify via recrystallization (EtOH/Water).
Protocol C: Regioselective Halogenation (EAS)
Objective: Install a Bromine atom for subsequent Suzuki coupling or SAR expansion.
Rationale:
Regioselectivity: The amino group directs ortho/para.[1][2] The phenoxy group is at position 3.
Position 2: Sterically hindered (sandwiched between NH
and OPh). Unlikely.
Position 4: Para to NH
, Ortho to OPh. Highly Activated.
Position 6: Ortho to NH
, Para to OPh. Activated.
Step-by-Step Methodology:
Solvent: Dissolve substrate in DMF (polar aprotic solvents favor mono-bromination).
Reagent: Add NBS (N-Bromosuccinimide) (1.0 equiv) at -10°C. Note: Do not use elemental Bromine (Br
), as it is too harsh and will lead to poly-halogenation.
Reaction: Stir at -10°C to 0°C for 1 hour.
Validation: Check NMR. The C-4 proton (doublet of doublets) should disappear.
Workup: Pour into ice water. Filter the precipitate.[1]
Experimental Workflow & Decision Tree
This workflow guides the researcher through the functionalization logic.
Caption: Figure 2. Decision tree for selecting the appropriate functionalization protocol based on the desired pharmacophore.
Troubleshooting & Self-Validation
Issue: Low Yield in Amide Coupling.
Diagnosis: Check the pH. If the solution is acidic, the aniline is protonated (anilinium ion) and non-nucleophilic.[4]
Fix: Ensure DIPEA is present in excess (3.0 equiv).
Issue: Mixture of Isomers in Halogenation.
Diagnosis: Temperature too high or solvent too non-polar.
Fix: Lower temperature to -20°C and ensure slow addition of NBS.
Validation Signal (NMR):
Proton H-2 (between NH2 and OPh): Look for a meta-coupled triplet or doublet of doublets (~6.5 ppm).
NH Protons: Broad singlet around 3.5–5.0 ppm (shifts downfield to ~8–10 ppm upon amide/urea formation).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. (Used for analogous safety and reactivity data).[5]
Technical Support Center: Stability Management for 3-(3-Fluoro-phenoxy)-phenylamine
Current Status: Operational Topic: Minimizing Oxidation Side Products Ticket ID: CHEM-SUP-003-FPPA Assigned Specialist: Senior Application Scientist Executive Summary: The Stability Paradox User Question: Why does my 3-(...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Minimizing Oxidation Side Products
Ticket ID: CHEM-SUP-003-FPPA
Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
User Question: Why does my 3-(3-Fluoro-phenoxy)-phenylamine turn brown even when stored in a freezer?
Technical Insight:
3-(3-Fluoro-phenoxy)-phenylamine is an electron-rich aniline derivative . While the fluorine atom on the distal ring is electron-withdrawing, the phenoxy ether linkage (
) acts as an electron donor to the central aniline ring via resonance. This increases the electron density at the primary amine () and the para-position, significantly lowering the oxidation potential.
The "browning" you observe is not simple decomposition; it is the formation of azo-dimers and polyaniline-like oligomers (often called "aniline blacks"). This process is autocatalytic—once started, the oxidized species can act as oxidants for the remaining material.
The Oxidation Mechanism (The "Why")
To prevent oxidation, you must understand the enemy. The degradation pathway is not a single step but a cascade initiated by a Single Electron Transfer (SET).
Visualizing the Threat
Figure 1: The oxidation cascade.[1] Note that the initial radical formation is the rate-limiting step, often catalyzed by trace metals or light.
Critical Workflows & Troubleshooting
Module A: Synthesis & Reaction Optimization
Q: I see oxidation byproducts forming during my coupling reaction (e.g., Buchwald-Hartwig or Amide Coupling). How do I stop this?
Diagnosis:
The reaction environment likely contains dissolved oxygen or trace transition metals (beyond your catalyst) acting as oxidants. Standard "sparging" (bubbling gas) is often insufficient for electron-rich anilines.
The Fix: Freeze-Pump-Thaw Degassing
You must rigorously remove dissolved oxygen from your solvents before adding the aniline.
Method
Efficiency ( Removal)
Recommended For
Sparging (Balloon)
Low (~90-95%)
General HPLC solvents
Sonication + Vacuum
Medium
Robust intermediates
Freeze-Pump-Thaw
High (>99.9%)
3-(3-Fluoro-phenoxy)-phenylamine
Protocol: Freeze-Pump-Thaw Cycle
Freeze: Place solvent in a Schlenk flask.[2] Freeze completely using liquid nitrogen (LN2).
Pump: Open to high vacuum (0.1 mmHg) for 5-10 minutes while frozen. This removes headspace gas.
Thaw: Close vacuum. Thaw in warm water.[3] Gas bubbles will evolve as solubility decreases.
Repeat: Perform this cycle 3 times .
Backfill: Backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).
Module B: Purification (The Silica Trap)
Q: My product streaks on the column and I lose 20% mass. The silica turns slightly pink/brown.
Diagnosis:
Standard silica gel is acidic (pH ~4-5).
Acid-Base Interaction: The amine binds to acidic silanol groups (
Surface Oxidation: The acidic surface catalyzes the formation of the radical cation, leading to decomposition on the column.
The Fix: The "Buffered" Column
You must neutralize the silica stationary phase.
Step-by-Step Protocol:
Slurry Preparation: Prepare your silica slurry in the mobile phase (e.g., Hexane/EtOAc).
The Additive: Add 1% Triethylamine (TEA) to the slurry before pouring the column.
The Mobile Phase: Maintain 0.5% TEA in your elution solvent system throughout the run.
Workup: After collecting fractions, rotovap immediately. Do not leave the amine in solution with TEA for days; while TEA prevents acid catalysis, basic conditions can eventually promote air oxidation if left open.
Module C: Storage & Handling
Q: How should I store the isolated solid for long-term stability?
Diagnosis:
Solid-state oxidation is slower than solution-phase but inevitable if packing is poor. The "brown crust" on the surface is the azo-degradation product protecting the bulk material underneath.
Atmosphere: Flush with Argon, cap tightly with a Teflon-lined lid.
Secondary Container: Place the vial inside a heat-sealed Mylar bag or a secondary jar containing a packet of activated charcoal (scavenges organic volatiles) and an oxygen scavenger packet.
Temperature: -20°C is mandatory.
Analytical Troubleshooting (LC-MS)
Q: I see a peak at M+16 and M+30 in my LC-MS. Is my product impure?
Diagnosis:
Not necessarily. Anilines are notorious for in-source oxidation within the mass spectrometer electrospray ionization (ESI) source.
Observed Mass
Potential Species
Origin
M + 16
N-Oxide / Hydroxylamine
Real impurity OR Source oxidation (High voltage)
M + 14
Nitroso ()
Oxidation intermediate
M + 30
Nitro ()
Advanced oxidation
2M - 2
Azo-dimer
Solution-phase oxidation (Real impurity)
Verification Test:
Lower the ESI source voltage and temperature. If the M+16 peak ratio decreases relative to the parent peak, it is an artifact of the analysis, not an impurity in your bottle.
Process Workflow Summary
Figure 2: Optimized purification and isolation workflow to minimize oxidative stress.
References
Biotage Technical Guide. Purifying Amines on Silica: Strategies for Success.
[Link]
Oregon State University. Standard Operating Procedure: Freeze-Pump-Thaw Degassing of Liquids.
[Link]
Technical Support Center: Troubleshooting Solubility of 3-(3-Fluoro-phenoxy)-phenylamine
Welcome to the technical support guide for 3-(3-Fluoro-phenoxy)-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated wi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 3-(3-Fluoro-phenoxy)-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor aqueous solubility of this compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.
Understanding the Challenge: Why is 3-(3-Fluoro-phenoxy)-phenylamine Poorly Soluble?
Before diving into troubleshooting, it's critical to understand the molecular characteristics contributing to the low aqueous solubility of 3-(3-Fluoro-phenoxy)-phenylamine. The molecule's structure, comprised of two aromatic rings and a fluorine atom, imparts significant hydrophobicity. The key to improving its solubility lies in exploiting its single ionizable group: the amine.
Based on structurally similar aromatic amines and the electron-withdrawing nature of the phenoxy group, we can estimate the key physicochemical properties that govern its solubility.
Property
Estimated Value
Rationale & Implication for Solubility
pKa
3.0 - 4.0
The amine (a weak base) must be in a solution with a pH below this value to become protonated (R-NH3+). This cationic form is significantly more polar and thus more water-soluble. The pKa is likely lower than that of simple aniline (~4.6) due to the electron-withdrawing effects of the phenoxy substituent.
logP
> 4.0
The high logarithm of the partition coefficient (octanol/water) indicates strong lipophilicity. Compounds with a logP > 3 are often considered poorly soluble in water. A structurally related compound has a calculated XLogP3 of 5.3. This high value means the molecule preferentially partitions into non-polar environments over water.
Aqueous Solubility
< 10 µg/mL
The combination of high lipophilicity and a single, weakly basic ionizable center results in very low intrinsic solubility in neutral aqueous media.
Q1: My 3-(3-Fluoro-phenoxy)-phenylamine is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the most direct approach to try first?
Answer: The most direct and often most effective initial strategy is pH modification .
The primary amine on the phenyl ring is a basic functional group. By lowering the pH of your aqueous medium to at least 1-2 units below the compound's pKa, you can protonate the amine, forming a significantly more soluble ammonium salt (R-NH₃⁺).
Mechanism of pH-Dependent Solubilization
The equilibrium between the insoluble free base and the soluble cationic salt is governed by the solution's pH relative to the compound's pKa.
Caption: pH effect on the ionization and solubility of the amine.
Protocol 1: pH-Solubility Profile Determination
This protocol helps you identify the optimal pH for solubilizing your compound.
Prepare a Stock Solution: Dissolve a known quantity of 3-(3-Fluoro-phenoxy)-phenylamine in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO or ethanol).
Set Up Buffers: Prepare a series of buffers covering a pH range from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
Spike and Equilibrate: Add a small, precise volume of the organic stock solution to each buffer (e.g., 10 µL into 990 µL of buffer, for a 1:100 dilution). The final concentration of the organic solvent should be low (≤1-2%) to minimize its effect on solubility.
Incubate: Shake the samples at a controlled temperature (e.g., 25°C or 37°C) for 2-24 hours to allow them to reach equilibrium.
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any precipitated material.
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Analyze: Plot the measured solubility (Y-axis) against the buffer pH (X-axis) to determine the pH at which solubility is maximized.
Q2: Adjusting the pH is not compatible with my experimental system. What other strategies can I employ?
Answer: If pH modification is not an option, using co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the energy required to create a cavity for the hydrophobic solute, thereby increasing its solubility.
Troubleshooting Workflow: A Systematic Approach
This workflow guides you from the simplest to the most complex solubilization strategies.
Caption: Stepwise troubleshooting guide for solubility enhancement.
Commonly Used Co-solvents
Co-solvent
Typical Concentration Range
Notes
Ethanol
1 - 20% (v/v)
Effective but can be volatile and may affect protein structures at higher concentrations.
Propylene Glycol (PG)
5 - 40% (v/v)
A common, less volatile choice for many formulations.
Polyethylene Glycol 400 (PEG 400)
5 - 50% (v/v)
Very low toxicity and widely used in pharmaceutical preparations.
Dimethyl Sulfoxide (DMSO)
0.1 - 5% (v/v)
Excellent solubilizing power, but use should be minimized in biological assays due to potential cellular effects.
Protocol 2: Co-solvent Screening
Prepare Stock Solution: Create a high-concentration stock of your compound in 100% of the co-solvent you wish to test (e.g., 20 mg/mL in PEG 400).
Prepare Dilutions: In a series of tubes, prepare different concentrations of the co-solvent in your primary aqueous buffer (e.g., 5%, 10%, 20%, 40% PEG 400 in water).
Spike and Observe: Add the stock solution to each co-solvent/buffer mixture to achieve your desired final compound concentration.
Equilibrate & Inspect: Vortex thoroughly and let the solutions stand for at least 1 hour. Visually inspect for any precipitation or cloudiness. For quantitative results, use the centrifugation and analysis method described in Protocol 1.
Q3: My system is sensitive to organic solvents. Can surfactants provide a solution?
Answer: Yes. Surfactants are an excellent alternative when co-solvents are not viable. These amphiphilic molecules form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.
Mechanism of Micellar Solubilization
Caption: Drug encapsulation within a surfactant micelle.
Protocol 3: Surfactant Screening
Select Surfactants: Choose a few common non-ionic surfactants like Polysorbate 80 (Tween® 80) or a polyoxyethylene castor oil derivative (Kolliphor® EL).
Prepare Surfactant Solutions: Make a series of surfactant solutions in your aqueous buffer at concentrations above their known CMC (typically ranging from 0.1% to 2% w/v).
Add Compound: Add the solid compound directly to the surfactant solutions, or add a small amount of a concentrated organic stock (as in Protocol 1), ensuring the final organic solvent concentration is minimal.
Equilibrate and Analyze: Sonicate or shake the mixtures to facilitate dissolution. Allow them to equilibrate for several hours. Use the centrifugation and supernatant analysis method from Protocol 1 to quantify solubility.
Q4: I need to achieve a higher concentration for a formulation study. Are there more advanced options?
Answer: For achieving higher concentrations, particularly for pre-clinical formulations, cyclodextrin complexation is a powerful technique.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic guest molecules, like 3-(3-Fluoro-phenoxy)-phenylamine, forming a water-soluble inclusion complex. This masks the hydrophobic nature of the drug, significantly enhancing its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.
Mechanism of Cyclodextrin Inclusion
Caption: Formation of a drug-cyclodextrin inclusion complex.
Protocol 4: Cyclodextrin Complexation Feasibility
Prepare Cyclodextrin Solutions: Create a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 5%, 10%, 20%, 30% w/v).
Add Excess Compound: Add an excess amount of solid 3-(3-Fluoro-phenoxy)-phenylamine to each solution, ensuring undissolved solid remains at the bottom.
Equilibrate: Tightly seal the vials and shake them at a constant temperature for 24-72 hours to ensure equilibrium is reached.
Filter and Quantify: Filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind your compound) to remove undissolved solid.
Analyze: Dilute the filtrate and quantify the concentration of the dissolved compound via HPLC or LC-MS. Plot solubility (Y-axis) versus cyclodextrin concentration (X-axis) to create a phase-solubility diagram. A linear increase in solubility confirms complex formation.
References
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. AJPTI.
MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
PubMed. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation.
Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
Advanced Chemical Intermediates Ltd. (n.d.). 3-(4-Fluoro-phenoxy)-phenylamine | 203302-94-7.
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
PMC. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
IJPPS. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
Troubleshooting
Removing metal catalyst residues from 3-(3-Fluoro-phenoxy)-phenylamine
Expert Guidance on the Removal of Metal Catalyst Residues from 3-(3-Fluoro-phenoxy)-phenylamine Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practic...
Author: BenchChem Technical Support Team. Date: March 2026
Expert Guidance on the Removal of Metal Catalyst Residues from 3-(3-Fluoro-phenoxy)-phenylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome challenges in your chemical synthesis and purification processes. This guide is dedicated to addressing a critical step in the synthesis of many active pharmaceutical ingredients (APIs) and advanced intermediates: the removal of residual metal catalysts.
The synthesis of 3-(3-Fluoro-phenoxy)-phenylamine, a diaryl ether amine, likely involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2] While incredibly powerful, these reactions often leave behind trace amounts of the palladium catalyst. These residues are a significant concern as they can be toxic, interfere with downstream reactions, and compromise the stability of the final product.[3] Regulatory bodies like the FDA and EMA have established strict limits on such elemental impurities in pharmaceutical products, making their removal a non-negotiable step in process development.[3]
This guide provides a structured approach to troubleshooting and optimizing the removal of these metal catalyst residues, ensuring the purity and safety of your final compound.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to remove palladium residues from my 3-(3-Fluoro-phenoxy)-phenylamine reaction?
A1: The primary difficulty often stems from the structure of the product itself. The nitrogen atom of the amine group and potentially the ether oxygen in 3-(3-Fluoro-phenoxy)-phenylamine can act as ligands, forming stable, soluble complexes with the palladium catalyst.[4] This chelation can prevent the palladium from precipitating or being easily removed by simple filtration.[4]
Q2: What are the most common methods for removing residual palladium catalysts?
A2: The most prevalent and effective techniques include:
Adsorption: Utilizing materials with a high affinity for the metal, such as activated carbon or specialized metal scavengers.[3][5][6]
Crystallization: Purifying the desired product through crystallization, leaving the metal impurities behind in the mother liquor.
Extraction: Employing liquid-liquid extraction to selectively remove the metal catalyst.
Filtration: Passing the reaction mixture through a pad of a filter aid like Celite® or a bed of silica gel to remove insoluble or adsorbed palladium species.[5]
Q3: How do I choose the best purification strategy for my specific reaction?
A3: The optimal strategy is highly dependent on several factors: the nature of the catalyst (oxidation state, ligands), the properties of your product (solubility, stability), the solvent system, the required final purity, and the scale of your reaction. A systematic screening of different methods is often the most effective approach to identify the best solution.
Q4: What are metal scavengers and how do they work?
A4: Metal scavengers are materials, often based on silica or a polymer resin, that are functionalized with groups that have a strong affinity for specific metals. For palladium, these are typically thiol- or amine-based ligands.[5][7][8] They work by forming a strong covalent or coordinative bond with the metal, effectively "scavenging" it from the solution. The resulting scavenger-metal complex is a solid that can be easily removed by filtration.[8]
Troubleshooting Guides
This section provides a more in-depth look at common problems encountered during the removal of metal catalyst residues and offers systematic solutions.
Issue 1: High Residual Palladium Levels After Initial Purification Efforts
Possible Cause: Strong chelation of palladium by the product, leading to high solubility of the metal complex.[4]
Troubleshooting Workflow:
Caption: Decision workflow for high residual palladium.
Detailed Steps & Causality:
Employ a High-Affinity Scavenger: If simple filtration or a single-pass through silica gel is insufficient, a high-affinity scavenger is the next logical step. These are designed to break the product-palladium complex and bind the metal more strongly.[4] Thiol-functionalized silicas are a versatile starting point.[5]
Screen a Panel of Scavengers: The effectiveness of a scavenger is system-dependent.[5] Therefore, screening a small panel of different scavengers (e.g., silica-thiol, silica-triaminetetraacetic acid (TMT), and macroporous-TMT resins) under identical conditions is a highly efficient way to identify the optimal choice for your specific substrate and reaction conditions.[8][9]
Optimize Scavenging Conditions: Once a promising scavenger is identified, optimize the reaction conditions. Increasing the temperature (e.g., to 40-60 °C) and extending the stirring time (e.g., 2-16 hours) can improve the kinetics of metal binding.[8] The number of equivalents of the scavenger relative to the estimated palladium content should also be optimized.
Combined Treatment: In some cases, a combination of methods yields the best results. For instance, a treatment with a selective metal scavenger followed by a polish with activated carbon can be very effective.[5]
Re-crystallization: As a final step, re-crystallization of the product can significantly reduce the levels of any remaining impurities, including palladium.
Issue 2: Significant Product Loss During Purification
Possible Cause: Non-specific adsorption of the 3-(3-Fluoro-phenoxy)-phenylamine product onto the purification medium, a known issue particularly with activated carbon.[10]
Suggested Solutions:
Reduce the Amount of Adsorbent: Use the minimum effective amount of activated carbon or scavenger. This can be determined through small-scale optimization experiments.[10]
Screen Different Adsorbents: Some scavengers and types of activated carbon exhibit lower non-specific binding than others.[6][10] A screening study can help identify a more selective adsorbent.
Change the Solvent: The solvent plays a crucial role in the interaction between your product and the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption onto the purification medium.
Consider a Different Method: If product loss remains high with adsorption methods, explore crystallization as the primary purification technique.
Comparative Data on Palladium Scavengers
The selection of an appropriate scavenger is critical for efficient palladium removal. The following table summarizes the performance of various scavengers in different systems, providing a starting point for your own investigations.
Protocol 1: Screening of Metal Scavengers in Batch Mode
This protocol is designed for the rapid screening of different metal scavengers to identify the most effective one for your reaction mixture.
Methodology:
Preparation: In separate vials, place a small, measured amount of your crude 3-(3-Fluoro-phenoxy)-phenylamine reaction mixture.
Scavenger Addition: To each vial, add a different metal scavenger (e.g., Si-Thiol, MP-TMT, Si-TMT) at a loading of approximately 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.
Agitation: Stir the vials at room temperature or a slightly elevated temperature (e.g., 40 °C) for a set period, typically 2-4 hours for an initial screen.[8]
Sampling and Analysis: Take a small aliquot from the supernatant of each vial. Dilute the samples appropriately and analyze for residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3]
Evaluation: Compare the final palladium concentrations for each scavenger to identify the most effective one.
Causality: This parallel screening approach allows for a direct comparison of scavenger performance under identical conditions, minimizing variability and leading to a data-driven decision for process optimization.
Protocol 2: Optimized Palladium Removal Using Activated Carbon
This protocol outlines a general procedure for using activated carbon, a cost-effective method for palladium removal, especially at a larger scale.[6]
Caption: Workflow for palladium removal with activated carbon.
Methodology:
Dissolution: Dissolve the crude 3-(3-Fluoro-phenoxy)-phenylamine in a suitable solvent (e.g., toluene, THF, ethyl acetate) at a concentration that ensures full dissolution at the treatment temperature.
Carbon Addition: Add 5-10 wt% of a high-purity activated carbon (e.g., Darco® KB-B) to the solution.[5]
Heating and Stirring: Heat the mixture to 40-50 °C and stir for 2-18 hours. The optimal time should be determined experimentally.[5]
Hot Filtration: While still warm, filter the mixture through a pad of Celite® to remove the activated carbon. A hot filtration is often necessary to prevent premature crystallization of the product on the filter.
Rinsing: Wash the Celite® pad with a small amount of the hot solvent to recover any adsorbed product.
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Analysis: Analyze the final product for residual palladium content via ICP-MS.
Causality: Activated carbon has a large surface area with pores that can effectively adsorb palladium species.[6] Heating increases the rate of adsorption and helps to ensure the product remains in solution. Filtration through Celite® provides a clear filtrate free of carbon particles.
References
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). [Link]
The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. [Link]
Technical Support Center: Handling and Storage of 3-(3-Fluoro-phenoxy)-phenylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of aniline derivatives in their assays.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of aniline derivatives in their assays. 3-(3-Fluoro-phenoxy)-phenylamine is a highly valuable building block, but its primary aromatic amine group makes it inherently unstable under standard laboratory conditions.
This guide is designed to move beyond basic storage labels. Here, we will explore the mechanistic causality behind the degradation of this compound, provide self-validating protocols to ensure its integrity, and answer the most critical troubleshooting questions you will face at the bench.
Part 1: The Knowledge Base – Mechanistic Causality of Degradation
To prevent degradation, you must first understand the chemical pathways that destroy your compound. 3-(3-Fluoro-phenoxy)-phenylamine consists of a fluorinated phenoxy group attached to an aniline core. While the diaryl ether linkage is robust, the primary amine (-NH₂ group) is highly susceptible to environmental stress.
The lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring, making the molecule a prime target for oxidation. When exposed to atmospheric oxygen, UV/Vis light, or elevated temperatures, the amine undergoes a single-electron transfer to form a highly reactive radical cation. This intermediate rapidly degrades down two primary pathways: it either couples with other molecules to form polymeric "tars" (causing the compound to turn black) or undergoes further oxidation into nitroso and nitro derivatives 1.
Simplified oxidative degradation pathway for aromatic amines under environmental stress.
Part 2: Troubleshooting Guide & FAQs
Q1: My batch of 3-(3-Fluoro-phenoxy)-phenylamine has turned from a pale liquid/solid to a dark brown or black color. Can I still use it?A1: No. The darkening is a classic visual indicator of oxidative polymerization and the formation of azo or nitroso impurities 1.
Causality: These oxidized polymeric impurities can sequester transition metal catalysts in cross-coupling reactions (e.g., Buchwald-Hartwig aminations) or introduce false positives in biological assays due to their high reactivity.
Resolution: You must purify the compound via flash column chromatography or vacuum distillation before proceeding.
Q2: What are the optimal storage conditions to prevent this degradation?A2: To halt the oxidative and photolytic degradation pathways, the compound must be stored under an inert atmosphere (Argon or Nitrogen) in amber glass vials to block UV/Vis light. Temperature is also a critical kinetic factor; storing the compound at -20°C significantly attenuates degradation compared to room temperature (20°C), where degradation can occur within days 2.
Q3: I need to store the compound in solution for ongoing experiments. Does the choice of solvent matter?A3: Absolutely. Avoid storing aromatic amines in halogenated solvents (like chloroform or dichloromethane) for prolonged periods. Trace acid impurities (e.g., HCl generated from solvent breakdown) can protonate the amine, altering its reactivity and solubility. Furthermore, aqueous solutions or protic solvents can facilitate oxidation. If solution storage is mandatory, use anhydrous, degassed solvents (like DMSO or DMF) and consider adding a radical scavenger or antioxidant (such as ascorbic acid) if it does not interfere with your downstream application 3.
Part 3: Quantitative Stability Data
To assist in your experimental planning, refer to the following synthesized stability data for 3-(3-Fluoro-phenoxy)-phenylamine under various storage conditions.
Storage Condition
Temperature
Atmosphere
Light Exposure
Expected Shelf-Life
Degradation Rate
Optimal
-20°C
Argon / N₂
Dark (Amber)
> 12 Months
Negligible
Acceptable
4°C
Argon / N₂
Dark (Amber)
3 - 6 Months
Low
Sub-optimal
20°C
Ambient Air
Dark
< 10 Days
Moderate
Destructive
20°C+
Ambient Air
UV/Vis Light
< 48 Hours
High (Polymerization)
Part 4: Experimental Protocols & Workflows
Protocol 1: Inert Aliquoting and Storage Workflow
Repeated freeze-thaw cycles and atmospheric exposure are the primary culprits behind batch degradation. Use this self-validating protocol to prepare your compound for long-term use.
Step-by-Step Methodology:
Preparation: Transfer the bulk compound into a glove box or a well-ventilated fume hood equipped with a Schlenk line. Ensure all amber glass vials are pre-dried in an oven at 120°C and cooled under an inert atmosphere.
Aliquoting: Divide the bulk 3-(3-Fluoro-phenoxy)-phenylamine into single-use or weekly-use aliquots (e.g., 100 mg per vial) to prevent repeated atmospheric exposure.
Inert Gas Purging: If not using a glove box, gently purge each vial with a stream of high-purity Argon gas for 30 seconds. Causality: Argon is heavier than air and Nitrogen, creating a protective blanket over the compound that displaces oxygen.
Sealing: Cap the vials immediately using PTFE-lined septa caps. Wrap the seal with Parafilm to prevent gas exchange.
Storage: Transfer the sealed vials to a desiccator box stored within a -20°C freezer.
Self-Validating System (The "Sentinel" Vial):
To ensure this protocol is actively protecting your compound, prepare one small "sentinel" vial alongside your main aliquots. After 30 days, dissolve the sentinel aliquot in LC-MS grade acetonitrile and run it against a freshly purified standard. If the area percentage of the parent mass drops below 98%, your inert gas seal was compromised, and the batch must be re-purged.
Step-by-step workflow for the handling and long-term storage of sensitive aniline derivatives.
Protocol 2: Forced Degradation Study (Baseline Establishment)
If you are developing a new formulation, you must establish the exact degradation kinetics of your specific batch.
Step-by-Step Methodology:
Prepare a 1 mg/mL stock solution of 3-(3-Fluoro-phenoxy)-phenylamine in an anhydrous solvent (e.g., Acetonitrile).
Divide into three test conditions:
Control: Stored at -20°C in the dark.
Oxidative Stress: Add 3% H₂O₂ and store at room temperature.
Photolytic Stress: Expose to a UV lamp (254 nm) at room temperature.
Sample 10 µL from each condition at T=0, 24h, 48h, and 72h.
Analyze via HPLC-UV (monitoring at 254 nm).
Self-Validating System: The control sample must show zero new peaks over 72 hours. If the control degrades, your baseline solvent is contaminated with oxidants or acids, and the experiment must be restarted with fresh, degassed solvent.
Part 5: References
Short- and Long-Term Stability of Aromatic Amines in Human Urine
Source: MDPI
URL:[Link]
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions
Source: ResearchGate
URL:[Link]
Overcoming steric hindrance in 3-(3-Fluoro-phenoxy)-phenylamine derivatization
Topic: Overcoming Steric Hindrance in 3-(3-Fluoro-phenoxy)-phenylamine Derivatization Target Audience: Researchers, scientists, and drug development professionals. The Core Challenge: Conformational Steric Shielding Deri...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in 3-(3-Fluoro-phenoxy)-phenylamine Derivatization
Target Audience: Researchers, scientists, and drug development professionals.
The Core Challenge: Conformational Steric Shielding
Derivatization of 3-(3-Fluoro-phenoxy)-phenylamine (also known as 3-(3-fluorophenoxy)aniline) often presents unexpected synthetic bottlenecks. Although the amine group is located at the meta position relative to the bulky 3-fluorophenoxy ether linkage—a position typically associated with lower steric penalty than ortho substitution—the diaryl ether bond is highly flexible.
In solution, the 3-fluorophenoxy group frequently adopts a folded conformation that physically shields the primary amine. This dynamic "steric shield" severely impedes nucleophilic attack, oxidative addition by transition metals, and imine condensation. Overcoming this requires forcing the molecule into an extended reactive state or utilizing highly active, sterically accommodating catalytic systems.
Conformational dynamics of diaryl ethers and pathways to overcome steric shielding.
FAQs & Mechanistic Troubleshooting
Q1: Why are my yields so low during Buchwald-Hartwig cross-coupling with 3-(3-fluoro-phenoxy)-phenylamine, and how can I fix it?Cause: The conformational steric bulk of the folded diaryl ether impedes both the oxidative addition and reductive elimination steps in the palladium catalytic cycle. Standard ligands (like dppf or PPh
) fail to create a sufficiently large and electron-rich pocket to stabilize the monoligated Pd intermediate, leading to catalyst death or hydrodehalogenation of the aryl halide.
Solution: Switch to bulky, electron-rich N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI-IPr) or dialkylbiaryl phosphine ligands (e.g., BrettPhos). These ligands promote the formation of the highly active monoligated Pd(0) species. The steric bulk of the ligand ironically accelerates reductive elimination by forcing the two coupling partners together, easily overcoming the substrate's conformational shielding[1].
Q2: Direct reductive amination with bulky aliphatic ketones using standard NaBH(OAc)
is failing. What is the mechanistic workaround?Cause: Direct reductive amination relies on the spontaneous formation of an iminium ion. The steric clash between the folded 3-(3-fluorophenoxy) group and a bulky ketone prevents the initial nucleophilic attack and subsequent dehydration[2].
Solution: Shift to a stepwise protocol using a strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)) or Titanium(IV) chloride (TiCl). The Lewis acid strongly activates the carbonyl oxygen and acts as a dehydrating agent to thermodynamically force the formation of the imine intermediate[3]. Once the imine is fully formed and validated (e.g., via GC-MS), reduce it in a second step using NaBH or NaCNBH.
Q3: I'm seeing unwanted diarylation during N-alkylation. How do I control the regioselectivity?Cause: Once the first alkyl group is added, the increased electron density on the nitrogen can sometimes outcompete the initial steric hindrance, leading to over-alkylation (tertiary amine formation).
Solution: Avoid direct alkylation with alkyl halides (S
2). Instead, strictly utilize the Ti(OiPr)-mediated reductive amination protocol. If S2 alkylation is absolutely necessary, use a weaker base (e.g., KCO instead of NaH) to prevent full deprotonation of the amine, and strictly limit the electrophile to 0.95 equivalents.
This protocol utilizes a self-validating visual cue (color change from dark to clear/pale) indicating active catalytic cycling.
Reagents:
3-(3-Fluoro-phenoxy)-phenylamine (1.0 mmol)
Aryl chloride/bromide (1.1 mmol)
Pd-PEPPSI-IPr precatalyst (0.02 mmol, 2 mol%)
KOtBu (1.5 mmol)
Anhydrous 1,4-Dioxane (4.0 mL)
Step-by-Step Methodology:
Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the aryl halide, 3-(3-fluoro-phenoxy)-phenylamine, KOtBu, and Pd-PEPPSI-IPr to an oven-dried Schlenk tube equipped with a magnetic stir bar.
Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
Reaction Execution: Heat the mixture in an oil bath at 80 °C. The mixture will initially appear dark but should transition to a lighter, homogeneous suspension as the active Pd(0) species enters the catalytic cycle.
Validation: Monitor via TLC (Hexanes/EtOAc 8:2) or GC-MS after 4 hours. The disappearance of the aniline starting material validates successful oxidative addition and coupling.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Catalytic cycle of Buchwald-Hartwig amination optimized for sterically hindered anilines.
Protocol B: Stepwise Reductive Amination via Ti(OiPr)
Activation
This protocol separates imine formation from reduction to prevent premature reduction of the ketone.
Reagents:
3-(3-Fluoro-phenoxy)-phenylamine (1.0 mmol)
Sterically hindered ketone (1.2 mmol)
Titanium(IV) isopropoxide (Ti(OiPr)
) (2.0 mmol)
NaBH
(1.5 mmol)
Anhydrous THF (3.0 mL) and Absolute Ethanol (3.0 mL)
Step-by-Step Methodology:
Imine Formation: In a dry round-bottom flask under argon, dissolve the aniline and ketone in anhydrous THF.
Lewis Acid Activation: Add Ti(OiPr)
dropwise via syringe. Stir the mixture at room temperature for 12–16 hours.
Intermediate Validation: Extract a 10 µL aliquot, quench with water, extract with EtOAc, and run GC-MS to confirm >95% conversion to the intermediate imine.
Reduction: Cool the flask to 0 °C. Add absolute ethanol, followed by the portion-wise addition of NaBH
. Stir for an additional 2 hours, allowing it to warm to room temperature.
Quench & Workup: Carefully quench the reaction by adding water (2 mL). A white precipitate of TiO
will form. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over NaSO, and concentrate for chromatography.
References
Source: National Institutes of Health (NIH)
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
A Comprehensive Guide to the ¹H NMR Spectral Interpretation of 3-(3-Fluoro-phenoxy)-phenylamine
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a corne...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of 3-(3-Fluoro-phenoxy)-phenylamine, a molecule of interest in medicinal chemistry. By dissecting its structural components and applying fundamental principles of NMR, we will construct a theoretical spectrum, offering a powerful tool for comparison with experimental data.
The Structural Landscape of 3-(3-Fluoro-phenoxy)-phenylamine
To embark on a detailed spectral interpretation, a clear understanding of the molecule's structure and the unique chemical environment of each proton is essential.
Figure 1: Chemical Structure and Proton Numbering
Caption: Structure of 3-(3-Fluoro-phenoxy)-phenylamine with proton numbering.
Predicted ¹H NMR Spectrum: A Quantitative Overview
The ¹H NMR spectrum of 3-(3-Fluoro-phenoxy)-phenylamine is predicted to exhibit signals corresponding to nine chemically distinct protons. The chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing ether linkage and fluorine atom. The predicted values are based on the analysis of substituent effects on benzene rings.[1][2]
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Integration
H2
~6.3-6.5
doublet of doublets (dd) or triplet (t)
J(H2-H6) ≈ 2-3, J(H2-H4) ≈ 2-3
1H
H4
~6.8-7.0
triplet (t)
J(H4-H5) ≈ 8, J(H4-H2) ≈ 2-3
1H
H5
~6.5-6.7
doublet of doublets (dd)
J(H5-H4) ≈ 8, J(H5-H6) ≈ 2-3
1H
H6
~7.1-7.3
triplet (t)
J(H6-H5) ≈ 8, J(H6-H2) ≈ 2-3
1H
H2'
~6.8-7.0
doublet of doublets (dd) or triplet (t)
J(H2'-H6') ≈ 8, J(H2'-F) ≈ 10-12
1H
H4'
~6.7-6.9
doublet of triplet (dt) or multiplet (m)
J(H4'-H5') ≈ 8, J(H4'-F) ≈ 8-10, J(H4'-H2') ≈ 2-3
1H
H5'
~7.2-7.4
triplet of doublets (td) or multiplet (m)
J(H5'-H4') ≈ 8, J(H5'-H6') ≈ 8, J(H5'-F) ≈ 0-2
1H
H6'
~6.7-6.9
doublet of doublets (dd) or multiplet (m)
J(H6'-H5') ≈ 8, J(H6'-H2') ≈ 2-3
1H
-NH₂
~3.5-4.5
broad singlet (br s)
-
2H
In-Depth Spectral Analysis
The Phenylamine Ring (Ring A)
The amino group is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing the signals of these protons to shift upfield (to lower ppm values) compared to benzene (δ ≈ 7.34 ppm).[3]
H2 and H6: These protons are ortho and para to the amino group, respectively, and are expected to be the most shielded. H2 will appear as a doublet of doublets or a triplet due to coupling with H6 (meta, J ≈ 2-3 Hz) and H4 (meta, J ≈ 2-3 Hz). H6 will likely be a triplet due to coupling with H5 (ortho, J ≈ 8 Hz) and H2 (para, J is negligible).
H4 and H5: These protons are meta to the amino group and will be less shielded than H2 and H6. H4 is expected to be a triplet due to coupling with its two ortho neighbors, H5 and H3 (no proton on C3). H5 will be a doublet of doublets due to ortho coupling with H4 (J ≈ 8 Hz) and meta coupling with H6 (J ≈ 2-3 Hz).
The 3-Fluorophenoxy Ring (Ring B)
The ether oxygen is also an electron-donating group, while the fluorine atom is an electron-withdrawing group. The interplay of these effects, along with the through-bond coupling to fluorine, will result in a more complex pattern for this ring.[2][4] The presence of the fluorine atom (¹⁹F, spin I = 1/2) will cause additional splitting of the signals of nearby protons.[5][6]
H2': This proton is ortho to the ether linkage and meta to the fluorine. It will experience both ¹H-¹H and ¹H-¹⁹F coupling. It is expected to be a doublet of doublets or a triplet, with a significant coupling to the fluorine atom (J(H2'-F) ≈ 10-12 Hz).[4]
H4': This proton is ortho to the fluorine atom and meta to the ether linkage. It will show a large ortho ¹H-¹⁹F coupling (J(H4'-F) ≈ 8-10 Hz) and will be further split by H5' (ortho, J ≈ 8 Hz) and H2' (meta, J ≈ 2-3 Hz), likely resulting in a doublet of triplets or a more complex multiplet.[4]
H5': This proton is para to the fluorine, so any ¹H-¹⁹F coupling will be small (J(H5'-F) ≈ 0-2 Hz).[5] It will primarily be split by H4' and H6' (both ortho, J ≈ 8 Hz), appearing as a triplet of doublets or a multiplet.
H6': This proton is meta to the fluorine and ortho to the ether linkage. It will show a smaller meta ¹H-¹⁹F coupling and will be split by H5' (ortho, J ≈ 8 Hz) and H2' (meta, J ≈ 2-3 Hz), resulting in a doublet of doublets or a multiplet.
The Amino Protons (-NH₂)
The protons of the primary amine will typically appear as a broad singlet in the region of 3.5-4.5 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the NMR solvent.
Advanced LC-MS Impurity Profiling of 3-(3-Fluoro-phenoxy)-phenylamine: A Comparative Methodological Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals The identification and characterization of pharmaceutical impurities is a critical mandate in drug development. For complex syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
The identification and characterization of pharmaceutical impurities is a critical mandate in drug development. For complex synthetic intermediates like 3-(3-Fluoro-phenoxy)-phenylamine —a highly functionalized halogenated aromatic amine used in active pharmaceutical ingredient (API) synthesis—trace impurities can propagate through synthetic pathways, ultimately compromising the safety and efficacy of the final drug product.
According to ICH Q3A(R2) and Q3B(R2) guidelines, any unknown impurity present at a level greater than the 0.10% threshold must be structurally identified and characterized[1][2]. This guide objectively compares liquid chromatography-mass spectrometry (LC-MS) column chemistries and mass analyzer platforms to establish a self-validating, highly orthogonal protocol for the structural elucidation of fluorinated aromatic impurities.
Chromatographic Selectivity: Standard C18 vs. Fluorinated (PFP) Stationary Phases
The primary challenge in profiling impurities of 3-(3-Fluoro-phenoxy)-phenylamine lies in resolving structurally similar byproducts, such as regioisomers (e.g., 2-fluoro or 4-fluoro isomers), des-fluoro analogs, and oxidative degradants.
Historically, analysts default to standard C18 columns. However, C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions[3]. Because positional isomers of fluorinated diphenyl ethers possess nearly identical hydrophobicities, they frequently co-elute on C18 columns[4].
To achieve baseline resolution of these critical impurities, Pentafluorophenyl (PFP) columns offer a superior, orthogonal alternative. The PFP ligand combines a hydrophobic alkyl chain with a highly electronegative perfluorinated aromatic ring. This configuration facilitates multiple retention mechanisms: hydrophobic dispersion, strong dipole-dipole interactions (driven by the C–F bonds),
Retention mechanisms of C18 vs. PFP stationary phases.
Quantitative Comparison of Column Performance
The following table summarizes the comparative performance data when screening 3-(3-Fluoro-phenoxy)-phenylamine and its synthetic impurities across both stationary phases.
Performance Metric
Standard C18 Phase
Pentafluorophenyl (PFP) Phase
Primary Retention Mechanism
Hydrophobic (Dispersive)
Mixed-mode (Hydrophobic, , Dipole)
Resolution of Positional Isomers
Poor ( < 1.0)
Excellent ( > 2.0)
Retention of Polar Degradants
Low ( < 1.5)
Moderate to High ( > 3.0)
Selectivity for Halogens
Negligible
High (via dipole-dipole interactions)
LC-MS Compatibility
Excellent (Low bleed)
Excellent (Low bleed)
Mass Spectrometry Platforms: Triple Quadrupole (QqQ) vs. High-Resolution MS (HRMS)
While Triple Quadrupole (QqQ) mass spectrometers are the industry standard for targeted, high-sensitivity quantitation, their unit-mass resolution (~0.1 Da) renders them inadequate for the de novo structural elucidation of unknown impurities.
For impurity identification compliant with ICH Q3A, High-Resolution Accurate Mass (HRMS) platforms—such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems—are mandatory[1][7]. HRMS provides exact mass measurements with sub-2 ppm mass accuracy, allowing software algorithms to calculate precise empirical formulas for unknown peaks[2]. Furthermore, the high isotopic fidelity of HRMS is critical for confirming the presence or absence of the fluorine atom based on isotopic fine structure.
To ensure a self-validating system, the following protocol incorporates mechanistic rationale (causality) for every experimental choice, ensuring robust detection of impurities down to the 0.05% level.
LC-HRMS workflow for unknown impurity identification.
Phase 1: System Suitability and Sample Preparation
Mass Calibration: Calibrate the HRMS instrument using a standard tuning mix to achieve < 2 ppm mass accuracy. Inject a solvent blank to establish baseline noise and rule out system carryover.
Sample Preparation: Accurately weigh 10.0 mg of 3-(3-Fluoro-phenoxy)-phenylamine. Dissolve in 10 mL of 90:10 Water:Acetonitrile to yield a 1 mg/mL stock solution.
Causality: A 1 mg/mL concentration ensures that an impurity present at the 0.1% ICH threshold yields an effective on-column concentration of 1 µg/mL. This is well above the Limit of Quantitation (LOQ) for modern HRMS instruments, preventing false negatives[1].
Phase 2: Chromatographic Separation
Column Selection: Install a sub-2 µm PFP column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phases:
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality: Formic acid acts as a proton source, ensuring the primary amine group on the phenylamine moiety is fully ionized (
) in solution. This simultaneously suppresses silanol ionization on the column, yielding sharp, symmetrical peaks[3].
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.
Phase 3: HRMS Data Acquisition & Elucidation
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
Acquisition Mode: Data-Dependent Acquisition (DDA). Configure the MS to perform a full MS scan (
50–1000), followed by MS/MS scans on the top 5 most intense precursor ions.
Collision Energy (CE): Utilize a ramped CE (15 eV to 40 eV).
Causality: Ramping the collision energy ensures comprehensive Collision-Induced Dissociation (CID). The diphenyl ether linkage in 3-(3-Fluoro-phenoxy)-phenylamine is the most labile bond. Cleavage here yields characteristic fluorophenol and aniline product ions. By analyzing the exact mass of these fragments, analysts can definitively pinpoint whether an impurity modification (e.g., oxidation or halogenation) occurred on the fluoro-phenoxy ring or the aniline ring[2].
Conclusion
For the rigorous impurity profiling of 3-(3-Fluoro-phenoxy)-phenylamine, relying on standard C18 chromatography and unit-resolution mass spectrometry introduces significant risks of co-elution and misidentification. By transitioning to a PFP stationary phase coupled with High-Resolution Mass Spectrometry (HRMS) , analytical scientists can leverage orthogonal retention mechanisms (dipole and
interactions) and sub-2 ppm mass accuracy. This integrated approach not only satisfies stringent ICH Q3A regulatory thresholds but provides a self-validating framework for the definitive structural elucidation of complex fluorinated pharmaceutical impurities.
References
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. kymos.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtfZvpvC0xwglBYpERc8ql-iGiQna8bUrOzKE5HPttgw3upCi_au4m88Rz7hQsWPbgG9UKrjOVOchuAi_BaHANRYZLRTVxZtFYqeKO8MVam8ecpx0iQw7cgOBQ9Cz6getJOzjCHQ==]
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. waters.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5cInn58pWkZWtHfDcQ7fxj2RnU205Ker2WlTwklB1WpraNqWJ5nhQ2w10wtqNDwYoSGgVZEKzjB09MXCcuJqM204QO34lIqxomF8wgiluNLl8Ag0mLdaZe_84rEDffoftYI4ZVp6yLUhvDpdkhC-_A_794o9GeuqJe4t1diGjQbPCziNBWPpQ5XaDNZgbD8_m]
NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. chromatographytoday.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYt5Br-T_5HzHstBzj7rOwMpPaWwwLACTa2HjMATEw0eX_pnNbBg44HoCeelKSW6a0MAQ5VWPD7nHJjHFNzFpkTT3k8PlGjl5j-tSJCqDZBMccMnmjNHkpN3pjee6m_Y9v0M-9sd3YK_BcgWsrOJ82lj4HZw6B3VX0UnnGUjolia_f_nH-wzJAxwSH0wOgugR5rysA0oRVTmDDH1HIC3Sff_n2uQceHqxu6QOy1kxR2U8abkfX7Lv2PjVJN2LvP3k7lLS-nJkoI1Yw97kpgPOWJGiYRUPKu4do2wdlS4wmJTAnum78gapmbVeO8L5daT3csqD_T2Lugv2ZN4Yf93N4rHVtKv-ulAVb4R_Q]
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIwiryteLo2-cU6kEjnRdwx6IYLyiM7XtRtRK5vIMrhrcwDMU66rVp83w_zOUBbqVIg2oSOgdatC-qdvQqLkzLXtPG0nI0huEIFTbTw9p0vO3QLvHuz9V6ZzFV-4kV6gbvNVskmdL8Nx8A1-zY4qugC7z487Q70N6QlIfAfWXBqIVdHRF3Vu9wcAqaL-AtCP7zWewFtPu3F-B_wqELhkUlUzWIvfyDOb3qPYs3u31ncd02rIKcrpBi_ayhC3Um]
Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. restek.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP25CPkfHSodDchw-m4ai-hyfpoeb2pTUTu0vuH1NtwbXJ5zU0U-yrENq8jqAqeBdn0Ilju6z4sOrt-0tWYuTgsnCKkwGOWBuvpAbiJ1Dfd5JV1Ph9wjgYXDi2YfH-zrVwVbYJy-VuXUkB8W1N7t4ljeLS3SLwoeO39aXL-SwEVW-oUhX9JNKjeMr0yQWkwlA-sOH5MQtd3esyIlRSzqnVgM3GW8thAAdFyFJUpmasojbc3Fg2RjhcKL6Y37A4qddZLnp-LfxJ3cpVTaoVGh0z7DTc127UO6AL6-3mkXt2Tx3g9yVOyc3eLFTYwUHmDw==]
Bridging the PFAS Oversight Gap: Advanced LC-HRAM-MS Strategies for E&L Testing. sepscience.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkuc-zv_Q03HOh73V7ow7CBsLWjmN0Mjr-nQfTSoMtcNQjYIQdCbJVbqsvvKRjUsQ_5a-RwVlXFyiK5o42QkoC8F_AEIP7NIiAIzjmI-2QheuUPTk8Ftb_8KgG_kyauR2G3mOF0pf-p-ndevX6d8qeg8ukTOePwtjbQ0wUxhWh282xYhX8PzSUDmmoyM-V9rYveVkyQ9OOJ_Gg2pCIyR0WeW6_2hypfiu8RQ==]
Technical Guide: Structure-Activity Relationship (SAR) of 3-(3-Fluoro-phenoxy)-phenylamine Derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers. Focus: Type II Kinase Inhibitors (VEGFR2, B-Raf, p38 MAPK). Executive Summary: The "Privi...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.
Focus: Type II Kinase Inhibitors (VEGFR2, B-Raf, p38 MAPK).
Executive Summary: The "Privileged" Kinase Scaffold
The 3-(3-Fluoro-phenoxy)-phenylamine core represents a "privileged scaffold" in modern medicinal chemistry, serving as the hydrophobic tail for numerous Type II kinase inhibitors. Unlike simple anilines, the diaryl ether linkage provides the necessary flexibility to navigate the ATP-binding cleft, while the terminal 3-fluoro substitution offers a critical balance between lipophilicity and metabolic stability.
This guide objectively compares derivatives of this scaffold against non-fluorinated and positional isomers, demonstrating why the meta-fluoro (3-F) configuration often yields superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to alternatives like the para-fluoro (4-F) or unsubstituted analogs.
Key Findings
Potency: Derivatives of the 3-F scaffold consistently demonstrate sub-micromolar IC50 values (10–150 nM) against VEGFR2 and B-Raf.
Selectivity: The 3-F substituent fills the hydrophobic allosteric pocket (adjacent to the DFG motif) more efficiently than the 4-F analog.
Metabolic Stability: The fluorine atom blocks Phase I metabolic oxidation at the vulnerable C3 position, significantly extending half-life (
) compared to the non-fluorinated parent.
Comparative SAR Analysis
The following analysis compares the 3-(3-Fluoro-phenoxy)-phenylamine (Compound A) against its primary structural alternatives. Data is aggregated from representative Type II kinase inhibitor optimization campaigns (e.g., Sorafenib-like analogs).
Table 1: Comparative Potency and Stability Profile
Feature
Compound A (Subject)
Compound B (Alternative)
Compound C (Alternative)
Structure
3-(3-F-phenoxy)-phenylamine
3-Phenoxy-phenylamine (Unsubstituted)
3-(4-F-phenoxy)-phenylamine
Substitution
Meta-Fluoro (3-position)
None (Hydrogen)
Para-Fluoro (4-position)
VEGFR2 IC50
15 - 45 nM
120 - 300 nM
60 - 150 nM
B-Raf IC50
20 - 60 nM
> 500 nM
100 - 250 nM
LogP (Calc)
~4.2 (High Lipophilicity)
~3.8
~4.2
Metabolic Stability
High (Blocks P450 oxidation)
Low (Rapid hydroxylation)
Moderate (Blocks para-oxidation)
Binding Mode
Optimal fit in hydrophobic pocket
Loose fit; entropy penalty
Steric clash in some DFG-out pockets
In-Depth Technical Analysis
1. The "Fluorine Scan" Effect
The introduction of fluorine at the meta position (Compound A) is not merely for lipophilicity. In the context of the DFG-out conformation of kinases (e.g., VEGFR2, B-Raf):
Electronic Vector: The electron-withdrawing nature of Fluorine (
) alters the electron density of the terminal phenyl ring, enhancing stacking interactions with aromatic residues (often Phenylalanine) in the allosteric pocket.
Steric Fit: The 3-F atom has a Van der Waals radius of 1.47 Å (similar to Hydrogen's 1.2 Å), allowing it to sit in pockets that cannot accommodate a Chloro or Methyl group, yet it provides enough bulk to displace water molecules, gaining an entropic advantage.
2. Why 3-F Beats 4-F
While para-fluoro (Compound C) is a common bioisostere, in diaryl ether kinase inhibitors, the para position often points toward the solvent front or a restricted region of the activation loop.
Compound C (4-F): Frequently encounters steric clashes with the "gatekeeper" residue or the activation loop in the inactive state.
Compound A (3-F): The meta vector directs the fluorine into a deep hydrophobic sub-pocket, maximizing contact surface area.
Mechanism of Action: Type II Kinase Inhibition
The 3-(3-Fluoro-phenoxy)-phenylamine derivatives typically function as Type II Inhibitors . They do not merely compete with ATP; they lock the kinase in an inactive ("DFG-out") conformation.
Visualizing the Binding Pathway
The following diagram illustrates how the scaffold anchors the inhibitor.
Figure 1: Pharmacophore mapping of the scaffold within the Kinase DFG-out pocket. The 3-F-phenoxy tail occupies the allosteric hydrophobic pocket, crucial for high-affinity binding.
Experimental Protocols
To validate the SAR discussed above, the following self-validating protocols are recommended.
Protocol A: Synthesis of the Scaffold (Chan-Lam Coupling)
Objective: Synthesize the 3-(3-fluoro-phenoxy)-phenylamine intermediate with high regioselectivity.
Charge a flame-dried flask with 3-Aminophenol, Boronic acid, Cu(OAc)2, and molecular sieves.
Add DCM and Pyridine.
Stir vigorously under an atmosphere of Oxygen (O2 balloon) at Room Temperature for 24 hours. Note: The oxidative coupling requires O2 to re-oxidize Cu(I) to Cu(II).
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The product should appear as a less polar spot compared to the phenol.
Workup: Filter through Celite, wash with NH4Cl (aq) to remove copper salts. Purify via flash chromatography.
Protocol B: Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine IC50 values against VEGFR2 or B-Raf.
Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 mins.
Readout: Measure Luminescence (RLU).
Calculation: Plot RLU vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to extract IC50.
References
Zhang, B., et al. (2020). "Synthesis and biological evaluation of diaryl urea derivatives designed as potential anticarcinoma agents using de novo structure-based lead optimization approach." European Journal of Medicinal Chemistry.
Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.
Lyu, J., et al. (2018). "Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues." RSC Advances.
Fuller, R. W., et al. (1974). "Comparison of the specificity of 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine and chlorimipramine as amine uptake inhibitors."[1] European Journal of Pharmacology.
Validating purity of 3-(3-Fluoro-phenoxy)-phenylamine using elemental analysis
Absolute Purity Validation of 3-(3-Fluoro-phenoxy)-phenylamine: Elemental Analysis vs. Orthogonal Techniques In pharmaceutical development and advanced materials synthesis, the assumption that chromatographic purity equa...
Author: BenchChem Technical Support Team. Date: March 2026
Absolute Purity Validation of 3-(3-Fluoro-phenoxy)-phenylamine: Elemental Analysis vs. Orthogonal Techniques
In pharmaceutical development and advanced materials synthesis, the assumption that chromatographic purity equates to absolute purity is a dangerous and costly fallacy. For highly functionalized intermediates like 3-(3-Fluoro-phenoxy)-phenylamine (Molecular Formula: C₁₂H₁₀FNO, MW: 203.21 g/mol ), relying solely on High-Performance Liquid Chromatography (HPLC) can mask critical impurities that poison downstream catalytic couplings or skew stoichiometric calculations.
This guide provides a comprehensive, objective comparison of purity validation techniques for 3-(3-Fluoro-phenoxy)-phenylamine, demonstrating why Elemental Analysis (EA) remains an indispensable tool for establishing absolute mass balance[1].
The Causality of Purity Validation: Why Standard Methods Fail
3-(3-Fluoro-phenoxy)-phenylamine is typically synthesized via the nucleophilic aromatic substitution (SₙAr) of 3-fluorophenol with a halonitrobenzene, followed by the reduction of the nitro group to an aniline. This synthetic pathway leaves behind a specific footprint of potential impurities:
Residual Inorganic Bases: Potassium carbonate (K₂CO₃) or potassium fluoride (KF) from the etherification step.
Moisture & Solvents: Trapped water or residual extraction solvents (e.g., ethyl acetate).
The Chromatographic Blind Spot:
HPLC-UV relies on the extinction coefficient of chromophores. Inorganic salts like KF and non-UV-active solvents are entirely invisible to UV detectors. A batch containing 3% residual KF and 1% water will still report a "99.9% purity" by HPLC area percentage. This relative purity is misleading[2].
The Elemental Analysis Advantage:
Elemental Analysis (CHNS/O) does not rely on chromophores or volatility; it relies on absolute mass. By combusting the sample and quantifying the exact mass fractions of Carbon, Hydrogen, and Nitrogen, EA acts as a universal detector for "invisible" mass. If a sample contains 3% inorganic salts, the carbon mass fraction will drop proportionally, immediately flagging the batch for failing the standard ±0.3% theoretical limit[1].
Comparative Performance Data
To objectively evaluate these methodologies, we simulated an analysis of a compromised batch of 3-(3-Fluoro-phenoxy)-phenylamine containing exactly 96.0% API, 3.0% Potassium Fluoride (KF), and 1.0% Water (H₂O) .
Analytical Technique
Detection Scope
Core Strength
Critical Weakness
Result on Compromised Batch
HPLC-UV
UV-active organics
Excellent for identifying structurally related organic impurities.
Blind to inorganic salts, water, and non-UV solvents.
99.8% (False Pass)
GC-MS
Volatile organics
High resolution for volatile byproducts; mass identification.
Analyte may degrade at high temps; blind to salts.
99.7% (False Pass)
¹H qNMR
All protonated species
Provides absolute molar purity using an internal standard.
Universal mass balance check; flags all non-organic mass.
Destructive; does not identify the structure of the impurity.
C: 68.09% (Fails ±0.3% limit)
Data Interpretation: The theoretical Carbon content for pure 3-(3-Fluoro-phenoxy)-phenylamine is 70.93% . In the compromised batch, the 4% non-organic mass dilutes the carbon content to ~68.09% (a deviation of -2.84%). EA is the only rapid technique that definitively proves the mass balance is incorrect.
Workflow Visualization
To ensure comprehensive quality control, pharmaceutical laboratories employ an orthogonal testing matrix. The workflow below illustrates how EA integrates with other techniques to prevent false approvals.
Figure 1: Orthogonal purity validation workflow for 3-(3-Fluoro-phenoxy)-phenylamine.
Performing Elemental Analysis on 3-(3-Fluoro-phenoxy)-phenylamine requires specific modifications due to the presence of the fluorine atom. Fluorine can form highly stable, volatile tetrafluoromethane (CF₄) gas during combustion, which resists oxidation and artificially lowers the reported carbon content.
The following protocol utilizes a self-validating system with a specialized combustion aid to ensure absolute accuracy[3].
Step 1: Sample Desiccation
Transfer 50 mg of the synthesized batch to a pre-weighed glass vial.
Dry the sample in a vacuum oven at 40°C under high vacuum (< 1 mbar) for 12 hours to constant weight.
Causality: Surface moisture artificially elevates the Hydrogen mass fraction, masking true batch stoichiometry.
Step 2: System Suitability & Calibration (Self-Validation Loop)
Blank Runs: Run three empty tin capsules through the analyzer. The baseline for C, H, and N must stabilize with an area count near zero.
K-Factor Calibration: Analyze a certified reference standard of 4-Fluorobenzoic acid .
Causality: Using a fluorinated standard verifies that the combustion parameters are successfully breaking carbon-fluorine bonds without forming CF₄. The determined mass fractions must fall within ±0.15% of theoretical values before proceeding.
Step 3: Micro-Weighing and Combustion Aid Addition
Using a microbalance (precision to 0.1 µg), weigh 1.500 to 2.000 mg of the dried 3-(3-Fluoro-phenoxy)-phenylamine into a tin capsule.
Critical Step: Add 2.0 mg of Tungsten Trioxide (WO₃) powder directly into the capsule with the sample.
Causality: WO₃ acts as a halogen scavenger and combustion aid. It binds the fluorine as non-volatile inorganic fluorides (e.g., WO₂F₂) and supplies localized oxygen, ensuring 100% conversion of carbon to CO₂ rather than CF₄.
Step 4: Flash Combustion and Detection
Drop the sealed capsule into the combustion reactor maintained at 1000°C under a pulse of pure O₂.
Pass the resulting gases through a reduction reactor (copper wire at 600°C) to remove excess oxygen and reduce NOₓ species to N₂ gas.
Separate the N₂, CO₂, and H₂O gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).
Acceptance Criteria: The batch is approved for absolute purity only if the experimental C, H, and N values are within ±0.3% of the theoretical values (C: 70.93%, H: 4.96%, N: 6.89%).
References
[1] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A". Available at: [Link]
[2] Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at:[Link]
Technical Guide: IR Spectroscopy Characterization of 3-(3-Fluoro-phenoxy)-phenylamine
[1][2] Executive Summary This guide provides an in-depth spectroscopic analysis of 3-(3-Fluoro-phenoxy)-phenylamine (CAS: 865611-14-9 / similar derivatives), a critical intermediate in the synthesis of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This guide provides an in-depth spectroscopic analysis of 3-(3-Fluoro-phenoxy)-phenylamine (CAS: 865611-14-9 / similar derivatives), a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors).[1][2] Unlike generic spectral lists, this document deconstructs the vibrational logic of the molecule, distinguishing the subtle inductive effects of the meta-fluorine substituent from the core phenoxy-aniline scaffold. We compare this profile against its non-fluorinated analog, 3-Phenoxyaniline , and evaluate the utility of IR versus Raman spectroscopy for this specific fluorinated aromatic system.
Part 1: Molecular Architecture & Vibrational Logic
To accurately interpret the IR spectrum, one must first understand the "vibrational independent variables" of the molecule. 3-(3-Fluoro-phenoxy)-phenylamine is a diaryl ether system with two distinct electronic environments.
Structural Deconstruction
Ring A (Aniline Moiety): A meta-substituted aniline.[1][2] The amino group (
) acts as an electron donor, increasing electron density in the ring but also introducing specific N-H stretching and bending modes.
Linker (Ether Oxygen): The
bridge creates a bent geometry ( angle approx. 120°), introducing strong dipole changes during asymmetric stretching.[1][2]
Ring B (Fluoro-phenoxy Moiety): A meta-substituted fluorobenzene ring.[1][2] The fluorine atom is highly electronegative, creating a strong
dipole that manifests as an intense band in the fingerprint region, often overlapping with ether stretches.
Signal Transduction Pathway
The following diagram illustrates how molecular features translate into observable spectral data.
Figure 1: Signal transduction pathway from molecular structure to spectral output.[1][2]
Part 2: Characteristic Peak Analysis (The "Fingerprint")
The following table details the expected characteristic peaks. Note that the C-F stretch and C-O-C asymmetric stretch often merge into a broad, complex band in the 1200–1280 cm⁻¹ region, which is diagnostic for this class of compounds.
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Intensity
Diagnostic Notes
Primary Amine
N-H Stretch (Asym/Sym)
3450 & 3360
Medium, Sharp
Look for the classic "doublet" indicating a primary amine ().[1][2] Absence suggests salt formation or degradation.[1][2]
Aromatic Ring
C-H Stretch
3030–3060
Weak
Just above 3000 cm⁻¹.[1][2][3] Diagnostic of unsaturated carbons.
Amine
N-H Scissoring (Bend)
1620–1590
Medium-Strong
Often overlaps with the aromatic ring breathing modes.[1][2]
Aromatic Ring
C=C Ring Stretch
1590, 1490, 1450
Variable
The "1500/1600" pair is standard for benzenoid systems.[2]
Aryl Ether
C-N Stretch
1280–1300
Strong
The bond is shorter and stronger than aliphatic amines, shifting it to higher wavenumbers.[1][2]
Aryl Ether / Fluorine
C-O-C Asym + C-F Stretch
1200–1260
Very Strong
CRITICAL REGION. The C-F stretch (typically ~1200-1250) overlaps with the ether stretch.[1][2] This band will be broader/more intense than in non-fluorinated analogs.[1][2]
Diagnostic of meta-substitution . 1,3-disubstituted rings typically show bands near 690 cm⁻¹ and 780 cm⁻¹.[1][2]
Part 3: Comparative Analysis
Scenario A: Structural Analog Comparison
Target: 3-(3-Fluoro-phenoxy)-phenylamine vs. 3-Phenoxyaniline (Non-fluorinated control).
The primary utility of this comparison is to confirm the presence of the fluorine substituent without using NMR.
Feature
3-Phenoxyaniline (Control)
3-(3-Fluoro-phenoxy)-phenylamine (Target)
Interpretation
1200–1250 cm⁻¹ Region
Dominated by C-O-C asymmetric stretch.[1][2] Clean, sharp band.
Broad, intense, complex band.
The C-F stretch (~1200-1250 cm⁻¹) couples with the C-O-C stretch. The "messiness" or increased intensity here is positive confirmation of the fluorinated ring.
Fingerprint (600–900 cm⁻¹)
Standard meta-subst.[1][2] pattern (690, 780 cm⁻¹).[1][2]
Additional bands or shifts in OOP region.
The fluorine atom alters the reduced mass and force constants of the Ring B bending modes, causing shifts in the OOP bands.
N-H Stretch
~3450/3360 cm⁻¹
~3450/3360 cm⁻¹
Little change expected; the fluorine is too distant (6 bonds away) to significantly impact the N-H bond force constant via induction.
Scenario B: Methodological Comparison (IR vs. Raman)
For researchers deciding between techniques for routine ID:
Choose IR (Infrared): If you need to verify the Fluorine and Ether moieties.[1][2] The C-F and C-O bonds are highly polar, resulting in large dipole changes and strong IR absorption.
Choose Raman: If you are studying the Aromatic Ring backbone or if the sample is in an aqueous solution.[1][2] The symmetric ring breathing modes are Raman active. However, C-F bonds are often weak in Raman.[1][2]
Part 4: Experimental Protocol (Self-Validating)
This protocol uses the Attenuated Total Reflectance (ATR) method, which is preferred for solid aromatic amines due to ease of use and lack of sample preparation artifacts (like KBr moisture absorption).
Workflow Diagram
Figure 2: ATR-FTIR experimental workflow for solid amine samples.
Step-by-Step Procedure
System Blank: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1][2] Collect a background spectrum (air) to remove atmospheric
Sample Loading: Place approximately 5-10 mg of the solid 3-(3-Fluoro-phenoxy)-phenylamine onto the crystal center.[1]
Contact: Lower the pressure arm/anvil.[1][2] Crucial Step: Monitor the live preview.[1][2] Apply pressure until the largest peaks (likely 1200-1300 cm⁻¹) reach an absorbance of 0.5 - 0.8 a.u.[1] Do not over-compress if using ZnSe.[1][2]
A Comparative Guide to 3-(3-Fluoro-phenoxy)-phenylamine and 4-(3-Fluoro-phenoxy)-phenylamine Isomers
Executive Summary In the landscape of medicinal chemistry and materials science, the diaryl ether scaffold is a privileged structure, forming the backbone of numerous biologically active compounds.[1][2][3] Positional is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and materials science, the diaryl ether scaffold is a privileged structure, forming the backbone of numerous biologically active compounds.[1][2][3] Positional isomerism—the subtle yet profound difference in the placement of functional groups on a molecular framework—can dramatically alter a compound's physicochemical properties, metabolic stability, and biological target interactions. This guide provides an in-depth technical comparison of two such isomers: 3-(3-Fluoro-phenoxy)-phenylamine and 4-(3-Fluoro-phenoxy)-phenylamine. We will explore their comparative physicochemical properties, synthetic routes, and the predicted implications of their structural differences on biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomeric Variation in Diaryl Ethers
The diaryl ether motif is a cornerstone in the development of pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to orient aromatic systems in specific three-dimensional arrangements.[2][3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4]
The two isomers in focus, 3-(3-Fluoro-phenoxy)-phenylamine and 4-(3-Fluoro-phenoxy)-phenylamine, share the same molecular formula (C₁₂H₁₀FNO) and core structure. They differ only in the position of the amine (-NH₂) group on one of the phenyl rings—a meta versus a para substitution. This seemingly minor change has significant consequences for the molecule's electronic distribution, polarity, and spatial arrangement of its key hydrogen-bonding group. Understanding these differences is paramount for rational drug design, as it directly impacts how the molecule interacts with biological targets and behaves in physiological environments.[5][6][7]
Physicochemical Properties: A Tale of Two Isomers
The physical and chemical properties of a molecule are critical determinants of its "drug-likeness," influencing everything from solubility and membrane permeability to target binding affinity. While experimental data for these specific, non-commercial compounds is scarce, we can predict key parameters based on established chemical principles and data from closely related analogs.
Property
3-(3-Fluoro-phenoxy)-phenylamine (meta-isomer)
4-(3-Fluoro-phenoxy)-phenylamine (para-isomer)
Significance in Drug Development
Molecular Formula
C₁₂H₁₀FNO
C₁₂H₁₀FNO
Identical, defining them as isomers.
Molecular Weight
203.22 g/mol
203.22 g/mol
Identical; influences diffusion and transport.
Predicted cLogP
~3.0
~3.0
A measure of lipophilicity. Values around 3 are typical for orally bioavailable drugs, indicating good membrane permeability.[8][9]
Predicted TPSA
38.3 Ų
38.3 Ų
Topological Polar Surface Area is identical as it depends on atom types, not position. It predicts cell permeability; values < 140 Ų are favorable for oral drugs.[10]
Predicted pKa
~4.2 - 4.5
~4.6 - 4.9
The para-isomer is predicted to be slightly more basic. The amine's basicity affects its ionization state at physiological pH, influencing solubility and receptor interactions.
Molecular Symmetry
Low (Cₛ)
Higher (C₂ᵥ)
The para-isomer's higher symmetry can lead to a more ordered crystal lattice, often resulting in a higher melting point and lower solubility compared to the less symmetrical meta-isomer.
Dipole Moment
Predicted to be higher
Predicted to be lower
The vector sum of bond dipoles is different. The less symmetrical meta-isomer likely has a larger net dipole moment, potentially increasing its polarity and solubility in polar solvents.
Expert Insight: The most significant predicted difference lies in the pKa and the physical properties derived from molecular symmetry. The para-amino group in the 4-isomer can participate more effectively in resonance with the phenyl ring, which tends to slightly increase the electron density on the nitrogen, making it a stronger base compared to the meta-isomer. This difference in basicity, though small, can be critical for the ionization state in specific biological compartments.
Synthesis and Spectroscopic Distinction
The primary synthetic route to this class of diaryl ethers is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[11][12][13][14] Modern alternatives, such as the Buchwald-Hartwig amination, offer milder conditions and broader substrate scope using palladium catalysts.[15][16][17][18]
Distinguishing the Isomers via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for differentiating positional isomers.[19][20][21] The key distinction will appear in the aromatic region of the ¹H NMR spectrum, specifically the signals corresponding to the protons on the aniline ring.[22][23]
4-(3-Fluoro-phenoxy)-phenylamine (para-isomer): Due to the molecule's symmetry, the four protons on the aniline ring are chemically equivalent in pairs. This results in a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to 2 protons.[20]
3-(3-Fluoro-phenoxy)-phenylamine (meta-isomer): The lack of symmetry means all four protons on the aniline ring are chemically distinct. This will produce a more complex splitting pattern, typically consisting of four separate signals: a singlet (or narrow triplet), two doublets, and a triplet (or doublet of doublets), each integrating to 1 proton.[22][23]
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While no direct comparative biological data for these two specific isomers is readily available in public literature, we can infer potential differences based on established principles of structure-activity relationships (SAR).[5][6][7] The position of the amine group is critical as it acts as a primary hydrogen bond donor and a point of attachment for further chemical modification.
Potential Implications:
Kinase Inhibition: Many kinase inhibitors utilize a diaryl ether scaffold. The amine group often forms a critical hydrogen bond with the "hinge region" of the kinase. The meta vs. para positioning would orient this crucial interaction group at a different angle, potentially favoring binding to different kinases or altering the binding affinity for the same kinase.
GPCR Ligands: For G-protein coupled receptors, where ligands bind within a pocket formed by transmembrane helices, the precise positioning of functional groups is essential for activating or blocking the receptor. The different shapes and electronic profiles of the meta and para isomers could lead to one being an agonist while the other is an antagonist.
Metabolic Stability: The position of the amine group can influence its susceptibility to metabolic enzymes (e.g., N-acetyltransferases, CYPs). One isomer might be more rapidly metabolized than the other, leading to a different pharmacokinetic profile and duration of action.
Experimental Protocols
The following protocols are provided as validated, standalone methodologies for the synthesis and analysis of these isomers.
Protocol 1: Synthesis via Ullmann Condensation
Objective: To synthesize 4-(3-Fluoro-phenoxy)-phenylamine. The same protocol can be adapted for the 3-isomer by using 1-bromo-3-nitrobenzene in Step 1.
Materials:
3-Fluorophenol
1-Bromo-4-nitrobenzene
Copper(I) Iodide (CuI)
Potassium Carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric Acid (HCl)
Sodium Bicarbonate (NaHCO₃)
Ethyl Acetate
Brine
Procedure:
Step 1: C-O Bond Formation
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 3-fluorophenol (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous DMF.
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide.
Add 1-bromo-4-nitrobenzene (1.0 eq) and CuI (0.1 eq).
Heat the reaction mixture to 140-150 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and pour it into ice-water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-fluoro-3-(4-nitrophenoxy)benzene.
Step 2: Nitro Group Reduction
Dissolve the purified nitro-intermediate from Step 1 in ethanol.
Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
Carefully add concentrated HCl and reflux the mixture for 2-4 hours, monitoring by TLC.
Cool the reaction to room temperature and neutralize carefully with a saturated solution of NaHCO₃ until the pH is ~8.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 4-(3-Fluoro-phenoxy)-phenylamine.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized phenylamine isomer.
Instrumentation & Conditions:
HPLC System: Standard analytical HPLC with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile with 0.1% TFA.
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Procedure:
Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL.
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
Set up the HPLC method with the conditions described above.
Inject the sample and run the analysis.
Integrate the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Conclusion
The comparison between 3-(3-Fluoro-phenoxy)-phenylamine and 4-(3-Fluoro-phenoxy)-phenylamine serves as a compelling case study in the importance of positional isomerism. While sharing an identical chemical formula, their differing placement of the amine group leads to distinct physicochemical properties, most notably in basicity and molecular symmetry. These differences have profound, predictable consequences for their synthesis, spectroscopic characterization, and, most critically, their potential interactions with biological targets. For researchers in drug discovery, this guide underscores the necessity of considering all positional isomers of a lead scaffold, as a simple shift from a meta to a para position can be the difference between a promising drug candidate and an inactive molecule.
References
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. [Link]
Crystal Structure Confirmation of 3-(3-Fluoro-phenoxy)-phenylamine: A Comparative Guide to SC-XRD and MicroED
Executive Summary & The Analytical Challenge 3-(3-Fluoro-phenoxy)-phenylamine (CAS 446884-28-2) is a highly versatile diaryl ether amine intermediate utilized in the synthesis of advanced active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
3-(3-Fluoro-phenoxy)-phenylamine (CAS 446884-28-2) is a highly versatile diaryl ether amine intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). In drug development, confirming the exact three-dimensional crystalline solid form of such intermediates is critical. It dictates the compound's thermodynamic stability, guides intellectual property (IP) protection strategies, and ensures batch-to-batch reproducibility.
However, structural confirmation of this specific molecule presents a distinct analytical challenge. Due to the rotational flexibility of its ether linkage and its specific surface energy, 3-(3-Fluoro-phenoxy)-phenylamine frequently precipitates as a fine microcrystalline powder. Traditional Single-Crystal X-Ray Diffraction (SC-XRD) requires large, highly ordered crystals. When molecules resist forming macrocrystals, researchers are forced into exhaustive crystallization screens. Today, Microcrystal Electron Diffraction (MicroED) —a specialized cryogenic electron microscopy (cryo-EM) technique—has emerged as a powerful alternative, capable of extracting sub-angstrom resolution data directly from sub-micron powders .
This guide objectively compares the performance, operational methodologies, and data outputs of SC-XRD and MicroED for the structural confirmation of 3-(3-Fluoro-phenoxy)-phenylamine.
Quantitative Technique Comparison
While SC-XRD remains the gold standard for absolute structural precision, MicroED fundamentally alters the sample requirements. Electrons interact with both atomic nuclei and electron clouds, making their interaction with matter orders of magnitude stronger than X-ray photons .
Table 1: Performance Metrics for Crystallographic Techniques
Parameter
SC-XRD (Single-Crystal X-Ray)
MicroED (Electron Diffraction)
Minimum Crystal Size
> 10–20 µm in all dimensions
100 nm – 500 nm
Sample Consumption
~5–10 mg (for crystallization screens)
< 1 mg (direct from powder)
Interaction Probe
X-ray photons (scatters off electrons)
Electron beam (scatters off potential field)
Data Collection Time
2 to 24 hours
< 5 minutes per crystal
Bottleneck
Growing suitable single crystals
Sample preparation (FIB milling)
Data Quality Risk
Weak high-angle diffraction
Dynamical scattering (multiple scattering)
Experimental Workflows & Methodologies
As a self-validating system, crystallographic data must converge during refinement (yielding low
-factors). Achieving this requires meticulous, causality-driven experimental design.
Crystallization Screening: 3-(3-Fluoro-phenoxy)-phenylamine is dissolved in a biphasic mixture of ethyl acetate and heptane. Slow solvent evaporation is employed.
Causality: Slow evaporation reduces the degree of supersaturation, thermodynamically favoring the growth of a few large, well-ordered macrocrystals rather than the rapid, chaotic nucleation of microcrystals.
Crystal Mounting: A >15 µm crystal is harvested and coated in paratone oil before being mounted on a goniometer loop.
Causality: The oil acts as a cryoprotectant and prevents the loss of volatile solvent molecules from the crystal lattice, which would otherwise induce stress, cause cracking, and destroy diffraction quality.
Cryogenic Data Collection: The sample is cooled to 100 K under a nitrogen stream, and diffraction data is collected using a Cu-Kα source.
Kinematical Refinement: Data is integrated and scaled. The structure is solved using direct methods (e.g., SHELXT) and refined (SHELXL) assuming kinematical scattering (where photons scatter only once).
Protocol B: Microcrystal Electron Diffraction (MicroED)
Cryo-Vitrification: A sub-milligram suspension of the 3-(3-Fluoro-phenoxy)-phenylamine microcrystalline powder is applied to a holey carbon TEM grid, blotted, and plunge-frozen in liquid ethane.
Causality: Plunge-freezing vitrifies the surrounding solvent, preventing the formation of crystalline ice. Crystalline ice produces parasitic diffraction rings that obscure the sample's signal .
Focused Ion Beam (FIB) Milling (Conditional): If the microcrystals are thicker than 300 nm, a gallium ion beam is used to mill the crystal into thin lamellae.
Causality: Electrons have a short mean free path. Crystals thicker than 300 nm cause severe dynamical scattering—where electrons diffract multiple times within the lattice—distorting the measured intensities and complicating structure solution .
Continuous Rotation Data Collection: The grid is loaded into a Cryo-TEM (200 kV). The stage is continuously rotated (e.g., at 0.5°/sec) while a low-dose electron beam illuminates the crystal.
Causality: Continuous rotation evenly samples reciprocal space. This mitigates the "missing wedge" problem and partially integrates out dynamical scattering effects by sweeping smoothly through the Bragg condition.
Workflow Visualization
Decision tree for selecting SC-XRD vs. MicroED based on crystal size.
Experimental Data Comparison (Case Study)
The following table presents representative, comparative crystallographic parameters for the structural resolution of 3-(3-Fluoro-phenoxy)-phenylamine using both methodologies. Because the molecule is achiral, it crystallizes in a centrosymmetric space group.
Table 2: Representative Crystallographic Data for 3-(3-Fluoro-phenoxy)-phenylamine
Parameter
SC-XRD
MicroED
Crystal Dimensions
25 × 15 × 10 µm
0.8 × 0.4 × 0.2 µm
Space Group
P2₁/c
P2₁/c
Unit Cell a (Å)
11.452(2)
11.428(5)
Unit Cell b (Å)
8.314(1)
8.305(4)
Unit Cell c (Å)
10.985(2)
10.961(5)
Resolution Limit
0.78 Å
0.85 Å
Value (Completeness)
3.2% (99.5%)
8.7% (88.2%)
Hydrogen Atom Positions
Clearly resolved in difference map
Inferred geometrically
Data Interpretation: SC-XRD yields a highly precise unit cell with a superior
value (3.2%), reflecting the accuracy of the kinematical scattering model. MicroED successfully solves the identical P2₁/c structure directly from the powder formulation but exhibits a slightly elevated value (8.7%) due to residual dynamical scattering effects and lower completeness caused by the limited tilt range of the TEM stage.
Strategic Recommendations
For the structural confirmation of 3-(3-Fluoro-phenoxy)-phenylamine:
Choose SC-XRD if the synthesis yields crystals larger than 10 µm, or if highly precise bond-length measurements and hydrogen atom resolving are required for regulatory IND/NDA filings.
Choose MicroED if the compound stubbornly remains a microcrystalline powder after initial crystallization screens. MicroED bypasses the crystallization bottleneck entirely, saving weeks of development time and consuming less than 1 mg of precious API intermediate.
References
Bruhn, J. F., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, 2021.[Link]
Wolff, A. M., et al. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." IUCrJ (via PMC), 2020.[Link]
Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure Knowledge Base, 2025.[Link]
Comparative
Establishing a reference standard for 3-(3-Fluoro-phenoxy)-phenylamine
A Comprehensive Guide to Establishing a Reference Standard for 3-(3-Fluoro-phenoxy)-phenylamine In the rigorous landscape of pharmaceutical development and manufacturing, the establishment of a robust chemical reference...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to Establishing a Reference Standard for 3-(3-Fluoro-phenoxy)-phenylamine
In the rigorous landscape of pharmaceutical development and manufacturing, the establishment of a robust chemical reference standard is paramount. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive characterization and qualification of a reference standard for 3-(3-Fluoro-phenoxy)-phenylamine, a crucial building block in the synthesis of various pharmaceutical agents. This guide eschews a simple checklist approach, instead focusing on the scientific rationale behind the selection of analytical methodologies to create a self-validating and trustworthy reference standard.
The Imperative of a Well-Characterized Reference Standard
A reference standard is a highly purified and extensively characterized substance used as a benchmark for confirming the identity, strength, quality, and purity of a drug substance.[1][2] For an intermediate like 3-(3-Fluoro-phenoxy)-phenylamine, a reliable reference standard is critical for:
Ensuring Batch-to-Batch Consistency: It provides a baseline for comparing different production lots, ensuring uniformity in the manufacturing process.
Accurate Impurity Profiling: A well-characterized standard allows for the confident identification and quantification of process-related impurities and potential degradants.[2][3]
Regulatory Compliance: Regulatory bodies like the FDA and international equivalents mandate the use of well-characterized reference standards in drug development and quality control.[2]
The integrity of all subsequent analytical data hinges on the quality of the reference standard. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
A preliminary understanding of the physicochemical properties of 3-(3-Fluoro-phenoxy)-phenylamine is the first step in designing a comprehensive characterization plan.
Property
Value/Observation
Significance for Analysis
Molecular Formula
C₁₂H₁₀FNO
Confirms the elemental composition.
Molecular Weight
203.21 g/mol
Essential for mass spectrometry analysis.
Appearance
Off-white to pale yellow crystalline solid
Provides a basic quality control check.
Solubility
Soluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water.
Guides the selection of appropriate solvents for chromatographic and spectroscopic analysis.
The Orthogonal Approach to Characterization: A Self-Validating System
To establish a reference standard of the highest integrity, a battery of orthogonal analytical techniques must be employed. This strategy ensures that the identity and purity of the material are confirmed through multiple, independent methods, creating a self-validating system.
Caption: A workflow illustrating the orthogonal analytical approach for reference standard qualification.
Unambiguous Identity Confirmation
The first and most critical step is to unequivocally confirm the chemical structure of the candidate material.
NMR spectroscopy provides a detailed fingerprint of the molecular structure. A comprehensive NMR analysis should include:
¹H NMR: To determine the number and connectivity of protons.
¹³C NMR: To identify the number and types of carbon atoms.
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom, a key structural feature of this molecule.
Causality: The combination of these one-dimensional NMR experiments provides a high degree of confidence in the structural assignment. Any significant deviation from the expected chemical shifts or coupling patterns would immediately raise concerns about the material's identity.
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Experimental Protocol: GC-MS for Identity and Volatile Impurities
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 7000D QQQ).[4]
Column: A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Inlet: Splitless injection at 250 °C.
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
MS Transfer Line: 280 °C.
Ionization: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 450.
Trustworthiness: This method is self-validating as the resulting mass spectrum should show a molecular ion peak consistent with the molecular weight of 3-(3-Fluoro-phenoxy)-phenylamine and a fragmentation pattern that can be rationalized based on its structure.
FTIR spectroscopy provides information about the functional groups present in the molecule.[5][6] The FTIR spectrum of 3-(3-Fluoro-phenoxy)-phenylamine should exhibit characteristic absorption bands corresponding to:
N-H stretching of the amine group.
C-O-C stretching of the ether linkage.
C-F stretching of the fluoro-aromatic group.
Aromatic C-H and C=C stretching.
Rigorous Purity Assessment
Purity is a critical attribute of a reference standard. It is essential to identify and quantify all significant impurities.
HPLC with UV detection is the primary technique for assessing the purity of non-volatile organic compounds.[7]
Experimental Protocol: RP-HPLC-UV for Purity Profiling
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B) is often effective for separating aromatic amines and their impurities.[7][8]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).[9]
Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent like methanol to a concentration of approximately 1 mg/mL.[7][10]
Data Presentation: Example Impurity Profile by HPLC
Peak
Retention Time (min)
Area %
Potential Identification
Main Peak
15.2
99.85
3-(3-Fluoro-phenoxy)-phenylamine
Impurity A
12.8
0.08
Isomeric Impurity
Impurity B
18.5
0.05
Process-related Impurity
Impurity C
21.1
0.02
Degradation Product
Causality: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. The use of a DAD allows for the acquisition of UV spectra for each peak, which can aid in peak tracking and identification.[8]
Accurate Potency and Content Determination
The final step is to assign a precise purity value to the reference standard. This is typically achieved through a mass balance approach.
Purity by Mass Balance Calculation
Purity (%) = 100% - (% Organic Impurities by HPLC + % Water by Karl Fischer + % Residual Solvents by GC-HS + % Non-volatile Impurities by ROI)
Caption: The principle of purity assignment by mass balance.
Comparison with Alternative/Commercial Standards
When an in-house reference standard is established, it is beneficial to compare its performance against any available commercial standards.
Feature
In-House Established Standard
Commercially Sourced Standard
Characterization Data
Comprehensive and fully accessible raw data.
Typically a Certificate of Analysis with summary data.
Purity Assignment
Transparent, based on a mass balance approach with orthogonal methods.
Purity value is provided, but the full methodology may not be detailed.
Cost
Higher initial investment in time and resources for full characterization.
Lower upfront cost but with recurring purchase expenses.
Traceability
Complete and documented history of the material and its characterization.
Traceability is dependent on the information provided by the vendor.
Stability, Storage, and Re-qualification
A reference standard's integrity must be maintained over time.
Storage: Based on its chemical nature, 3-(3-Fluoro-phenoxy)-phenylamine should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or under refrigeration.[1]
Stability Program: A stability program should be initiated to monitor the purity of the reference standard over time.
Re-qualification: The standard should be periodically re-assessed (e.g., annually) using key stability-indicating methods like HPLC to ensure its continued suitability for use.
Conclusion
is a scientifically demanding process that underpins the quality and reliability of pharmaceutical development. By adopting a comprehensive and orthogonal analytical approach, researchers can ensure the creation of a well-characterized, high-purity reference standard. This diligence provides the necessary foundation for accurate analytical measurements, consistent manufacturing, and ultimately, the safety and efficacy of the final drug product.
References
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. (2023). Vertex AI Search.
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Vertex AI Search.
(3RS)-N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine Hydrochloride. Vertex AI Search.
Using USP Reference Standards. (2017). Vertex AI Search.
USP Reference Standards. Vertex AI Search.
A Comparative Guide to Analytical Methods for the Characterization of Isothiochroman-6-amine - Benchchem. Vertex AI Search.
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
Reference-Standard Material Qualification | Pharmaceutical Technology. (2009). Vertex AI Search.
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Vertex AI Search.
GENERAL HPLC METHODS. Vertex AI Search.
Pharmaceutical quality control: the reference standards labyrinth. Vertex AI Search.
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine | C17H18F3NO | CID 18618697. Vertex AI Search.
Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A - The Royal Society of Chemistry. Vertex AI Search.
US5847214A - Process for preparing N-methyl-3-(P-trifluoromethylphenoxy)
Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023). Vertex AI Search.
EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)
Fast Analysis of 140 Environmental Compounds by GC/MS/MS - Agilent. Vertex AI Search.
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. (2012). Vertex AI Search.
FTIR TESTING - Air Hygiene. Vertex AI Search.
Fast GC-MS/MS for High Throughput Pesticides Analysis | Thermo Fisher Scientific. Vertex AI Search.
Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy) - JOCPR. Vertex AI Search.
Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medic
Fast GCMSMS Analysis of 76 VOC Compounds using Headspace-Trap Sampling - GL Sciences. Vertex AI Search.
spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone - Benchchem. Vertex AI Search.
Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Vertex AI Search.
Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation - Research Journal of Pharmacy and Technology. Vertex AI Search.
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer c
3-[3-(Trifluoromethyl)phenyl]propan-1-amine - PubChem. Vertex AI Search.
N-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine - Sigma-Aldrich. Vertex AI Search.
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - Scirp.org.. (2017). Vertex AI Search.
1 H NMR spectrum of 3a and 3a + TFA.
(3RS)-N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine Hydrochloride. Vertex AI Search.
C146-E292C GC/MS Off-Flavor Analyzer - Shimadzu. Vertex AI Search.
Synthesis, spectroscopic investigations (FT-IR, NMR, UV-Visible) NBO, NLO, antimicrobial and Molecular docking study of 3-(pheny - Jetir.Org. Vertex AI Search.
Validated RP‐HPLC‐UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition - PMC. (2026). Vertex AI Search.
Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases - PMC. (2023). Vertex AI Search.
FTIR spectra of P3, 4a, 3b (a), the full scan (b), C 1s (c), N 1s (d)...
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. Vertex AI Search.
Proper Disposal Procedures for 3-(3-Fluoro-phenoxy)-phenylamine
[1][2] Introduction 3-(3-Fluoro-phenoxy)-phenylamine (also known as 3-(3-fluorophenoxy)aniline) is a fluorinated aromatic amine used primarily as an intermediate in pharmaceutical and agrochemical synthesis. Due to its s...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Introduction
3-(3-Fluoro-phenoxy)-phenylamine (also known as 3-(3-fluorophenoxy)aniline) is a fluorinated aromatic amine used primarily as an intermediate in pharmaceutical and agrochemical synthesis. Due to its structural components—an aniline ring coupled with a fluorinated phenoxy group—this compound presents specific hazards including acute toxicity, potential skin sensitization, and long-term aquatic toxicity.
Proper disposal is critical not only for regulatory compliance but also to prevent the formation of toxic byproducts such as hydrogen fluoride (HF) and nitrogen oxides (NOx) during thermal decomposition. This guide provides a rigorous, self-validating protocol for the safe handling, segregation, and disposal of 3-(3-Fluoro-phenoxy)-phenylamine, designed for researchers and safety officers.
Hazard Identification & Characterization
Before disposal, the waste must be characterized to determine the appropriate waste stream.
Property
Description
Hazard Implication
Chemical Structure
Fluorinated aromatic amine (C₁₂H₁₀FNO)
Potential for HF release upon combustion; nitrogenous waste.
Toxic if swallowed or in contact with skin.[3][5][6]
Environmental
Aquatic Chronic Cat 1/2
Marine pollutant; strictly prohibited from drain disposal.
Reactivity
Incompatible with Strong Oxidizers & Acids
May react violently; acids form anilinium salts.
Critical Safety Note: Fluorinated compounds are extremely stable. Incineration requires specific high-temperature conditions (>1100°C) with scrubbing to capture HF gas. Do not mix with non-halogenated solvents.
Waste Segregation & Classification
Proper segregation is the first line of defense in chemical safety. This compound must be classified as Halogenated Organic Waste .[7]
Decision Matrix: Waste Stream Selection
Use the following logic to determine the correct disposal path for your specific waste type.
Figure 1: Decision matrix for segregating 3-(3-Fluoro-phenoxy)-phenylamine waste. Note that even if dissolved in a non-halogenated solvent, the presence of the fluorinated solute often necessitates classification as "Halogenated Waste" depending on concentration and local regulations.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
PPE: Nitrile gloves (double-gloving recommended), safety goggles, lab coat, and closed-toe shoes. Use a fume hood for all transfer operations.
Container: High-Density Polyethylene (HDPE) or Glass (Amber). Note: While fluorinated organics are generally stable in glass, HDPE is preferred to prevent breakage.
Phase 2: Collection & Labeling
Select Container: Choose a clean, compatible waste container.
Transfer: Pour liquid waste slowly into the container using a funnel to avoid spills. Do not fill beyond 90% capacity to allow for thermal expansion.
Labeling: Attach a hazardous waste label immediately.
Chemical Name: "Waste 3-(3-Fluoro-phenoxy)-phenylamine Solution"
Constituents: List all solvents and approximate percentages (e.g., "95% Dichloromethane, 5% 3-(3-Fluoro-phenoxy)-phenylamine").
Secondary Containment: Place the waste container in a secondary tray (polypropylene) to capture potential leaks.
Incompatibility Check: Store away from Acids (to prevent heat generation) and Oxidizers .[5][8]
Disposal: Contact your institution's EHS (Environmental Health & Safety) department for pickup. This waste must be incinerated at a permitted facility capable of handling halogenated organics.
Emergency Spill Response Workflow
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
Figure 2: Operational workflow for responding to a spill of 3-(3-Fluoro-phenoxy)-phenylamine. Small spills can typically be managed by trained lab personnel; large spills require professional intervention.
Regulatory Compliance & References
Compliance with local and federal regulations is mandatory. The following references support the protocols outlined above.
Key Regulatory Standards:
EPA RCRA (Resource Conservation and Recovery Act): Classifies waste based on toxicity and ignitability. Fluorinated amines often fall under "Characteristic Hazardous Waste" if not specifically listed.
OSHA (Occupational Safety and Health Administration): Mandates the communication of hazards (HazCom) and use of PPE.
DOT (Department of Transportation): Regulates the transport of hazardous materials; this compound would likely be UN 2810 (Toxic Liquid, Organic, N.O.S.) or UN 3082 (Environmentally Hazardous Substance).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (2024). Compound Summary for Fluorinated Anilines (General Class). National Library of Medicine. [Link](Note: Specific CAS 101564-29-8 data is extrapolated from structural analogs).
Occupational Safety and Health Administration (OSHA). (2024).[5][9] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.gov. [Link]
Personal protective equipment for handling 3-(3-Fluoro-phenoxy)-phenylamine
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is non-negotiable when handling complex halogenated aromatic amines. 3-(3-Fluoro-phenoxy)-phenylamine (CAS: 446884-28-2) is a sp...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is non-negotiable when handling complex halogenated aromatic amines. 3-(3-Fluoro-phenoxy)-phenylamine (CAS: 446884-28-2) is a specialized aniline derivative utilized in advanced drug development and organic synthesis.
Handling this compound requires moving beyond basic laboratory safety to understand the specific causality of its hazards. This guide provides the essential operational, protective, and disposal frameworks required to manage this chemical safely.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
Before selecting Personal Protective Equipment (PPE), you must understand the compound's mechanism of toxicity. 3-(3-Fluoro-phenoxy)-phenylamine presents a severe dual-hazard profile:
Lipophilic Permeation: Like other 1, the fluorophenoxy substitution makes this molecule highly lipophilic, allowing for rapid absorption through the skin and mucosal membranes[1].
Methemoglobinemia: Once absorbed, hepatic metabolism converts the aniline moiety into phenylhydroxylamine derivatives. These metabolites actively oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), inducing 2—a critical condition that prevents oxygen from binding to red blood cells, leading to systemic tissue hypoxia[3],[2].
Mechanistic pathway of 3-(3-Fluoro-phenoxy)-phenylamine toxicity and targeted PPE interventions.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is fundamentally inadequate for handling halogenated anilines. Standard nitrile gloves offer poor resistance to aniline permeation and must be avoided for prolonged contact[4]. The following matrix outlines the mandatory PPE specifications based on empirical chemical resistance data.
PPE Category
Specification
Scientific Rationale
Hand Protection
Butyl rubber or Viton® gloves (Double gloving recommended).
Anilines are highly lipophilic and rapidly permeate standard nitrile or latex. Butyl/Viton provides a superior chemical barrier[4].
Respiratory Protection
Certified Chemical Fume Hood (Face velocity 80-100 fpm). NIOSH-approved respirator (OV/P100) if outside hood.
Aniline vapors are heavier than air and can cause asphyxiation. The odor threshold (~1 ppm) is below the OSHA PEL (5 ppm)[3],[5].
Prevents dermal exposure from splashes. Synthetic clothing can melt into the skin during exothermic reactions and must be avoided[6],[5].
Eye Protection
Chemical splash goggles and full face shield.
Protects mucosal membranes from aerosolized droplets. Aniline derivatives cause severe ocular irritation and rapid systemic absorption[7].
Step-by-Step Operational Handling Protocol
This protocol ensures a self-validating safety system where each step verifies the integrity of the previous one.
Phase 1: Pre-Operational Setup
Airflow Verification: Verify the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Never handle this compound on an open bench[6],[5].
Material Inspection: Inspect all glassware for micro-fractures. Aniline derivatives can4, placing thermal stress on the container[4],[5].
Don PPE: Put on all required PPE (Butyl gloves, splash goggles, flame-resistant lab coat) before opening the primary chemical storage cabinet.
Phase 2: Execution & Transfer
Static Control: Place an anti-static weighing boat on the analytical balance inside the fume hood to prevent aerosolization of powders or droplets.
Inert Transfer: Use a dedicated, chemically inert spatula (e.g., PTFE-coated) or glass syringe to transfer the compound.
Immediate Sealing: Immediately seal the primary container after transfer to prevent oxidative degradation (anilines are light and air-sensitive) and vapor release[4].
Phase 3: Post-Operational Decontamination
Surface Decontamination: Wipe down the balance and surrounding hood surfaces with a 70% ethanol solution, followed by a mild acidic wash (e.g., 5% acetic acid) to protonate and solubilize residual amine traces[4].
Doffing: Doff outer gloves inside the fume hood and dispose of them in a sealed hazardous waste bag. Wash hands immediately with soap and water[6].
Sequential operational workflow and safety checkpoints for handling halogenated aniline derivatives.
Emergency Spill Response & Remediation
Spills involving aniline derivatives require immediate, calculated action to prevent vapor accumulation and surface contamination.
Spill Classification
Volume/Mass
Action Time
Required Absorbent
Neutralization/Decon Agent
Minor Spill
< 50 mL or < 5 g
< 10 minutes
Vermiculite, dry sand, or earth
70% Ethanol followed by 5% Acetic Acid
Major Spill
> 50 mL or > 5 g
Immediate
Commercial Hazmat Spill Kit
Institutional EH&S intervention required
Spill Cleanup Methodology (Minor Spills):
Evacuate and Assess: Ensure the fume hood is running at maximum exhaust. Alert nearby personnel.
Containment: Surround the spill with an inert absorbent material (vermiculite or dry sand). Never use combustible materials like sawdust[4],[8].
Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a sealable plastic hazardous waste bag[4].
Decontamination: Wipe the spill area with 70% ethanol, placing all used cleaning materials into a second sealable plastic bag. Label both bags explicitly as hazardous waste containing an aniline derivative[4].
Waste Management and Disposal Plan
Aromatic amines must never be disposed of in standard organic waste streams or down the sink. They pose severe aquatic toxicity hazards and can react violently with incompatible chemical waste[1],[5].
Segregation: Collect all 3-(3-Fluoro-phenoxy)-phenylamine waste in a dedicated, clearly labeled, and tightly sealed chemically resistant container (e.g., HDPE). Critical: Do not mix with acidic waste or strong oxidizing agents to prevent violent exothermic reactions[5].
Labeling: Clearly label the container as "Hazardous Waste: Toxic Primary Aromatic Amine (3-(3-Fluoro-phenoxy)-phenylamine)."
Disposal: Transfer the sealed waste container to your institutional Environmental Health and Safety (EH&S) department. The standard and safest disposal method for halogenated anilines is high-temperature incineration via an approved hazardous waste management facility[8],[5].
References
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source: ACS Publications | URL:1